5-Amino-1H-imidazole-4-carbonitrile
Description
Propriétés
IUPAC Name |
4-amino-1H-imidazole-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-1-3-4(6)8-2-7-3/h2H,6H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPBRDBFOSKYCF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=C(N1)C#N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90198980 | |
| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
108.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5098-11-3 | |
| Record name | 4-Amino-5-cyanoimidazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5098-11-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005098113 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5098-11-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=139091 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90198980 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-amino-1H-imidazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.469 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Amino-1H-imidazole-4-carbonitrile | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CW63KV6YGG | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
5-Amino-1H-imidazole-4-carbonitrile CAS number and molecular formula
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic intermediate, holds significant interest within the realms of pharmaceutical and biochemical research. Its structural attributes make it a versatile building block for the synthesis of a wide array of bioactive molecules, most notably purine analogues with therapeutic potential. This technical guide provides a comprehensive overview of its chemical properties, synthesis, analytical methods, and its role in the development of antiviral agents.
Core Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] Its fundamental properties are summarized in the table below, providing a ready reference for researchers.
| Property | Value | Source |
| CAS Number | 5098-11-3 | [2][3] |
| Molecular Formula | C₄H₄N₄ | [2] |
| Molecular Weight | 108.10 g/mol | [2] |
| Melting Point | 114-123 °C | |
| IUPAC Name | 4-amino-1H-imidazole-5-carbonitrile | [2] |
| Synonyms | 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole | |
| InChI Key | XEPBRDBFOSKYCF-UHFFFAOYSA-N | |
| Form | Solid |
Synthesis Pathway
The synthesis of this compound and its derivatives often originates from aminomalononitrile, a molecule of significant interest in prebiotic chemistry.[4] A common route involves a multicomponent microwave-assisted reaction, which offers an efficient method for generating chemical diversity.[5] The generalized pathway involves the condensation of aminomalononitrile p-toluenesulfonate with an orthoester and an amine source, leading to the formation of the imidazole ring.
Experimental Protocols
Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (General Procedure)
This protocol is adapted from a method used for synthesizing derivatives of this compound.[4]
-
Preparation of Aminomalononitrile Solution: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in an appropriate solvent such as THF (30 mL), add triethylamine (7.1 mmol).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes.
-
Addition of Reagents: To this solution, add the desired orthoester and α-amino acid methyl ester derivatives.
-
Microwave Irradiation: Subject the reaction mixture to microwave irradiation under controlled conditions to facilitate the cyclization and formation of the imidazole ring.
-
Work-up and Purification: After the reaction is complete, the solvent is typically removed under reduced pressure, and the crude product is purified using column chromatography on silica gel.
Analytical Methods: High-Performance Liquid Chromatography (HPLC)
HPLC is a robust method for analyzing the purity of this compound and for monitoring reaction progress. A reverse-phase method is commonly employed.[3][6]
Experimental Protocol for HPLC Analysis
-
Column: Newcrom R1 or a similar C18 reverse-phase column.[6]
-
Mobile Phase: A mixture of acetonitrile (MeCN) and water containing an acidic modifier like phosphoric acid or formic acid (for MS compatibility).[3][6] A typical mobile phase composition could be Acetonitrile: 0.1% o-Phosphoric acid (aq) in a 70:30 ratio.[7]
-
Detection: UV detection at an appropriate wavelength.
-
Flow Rate: A standard flow rate of 1.0 mL/min is often used.
-
Temperature: Analysis is typically carried out at room temperature.
Role in Drug Development: Antiviral Activity
Derivatives of this compound have demonstrated promising antiviral activity, particularly against the Influenza A virus.[4] These compounds serve as crucial synthons for the preparation of purine analogues, which can interfere with viral replication processes. The mechanism of action for some of these novel derivatives involves the blockage of viral budding from the host cell, thereby impairing the release of new virions.[4]
Logical Relationship in Antiviral Drug Discovery
Conclusion
This compound is a compound of considerable importance in medicinal chemistry and drug discovery. Its utility as a precursor for synthesizing purine analogues with significant biological activity, especially antiviral properties, underscores its value to the scientific community. The synthetic and analytical protocols outlined in this guide provide a foundational framework for researchers working with this versatile molecule. Further exploration of its derivatives is likely to yield novel therapeutic agents for a range of diseases.
References
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C4H4N4 | CID 78777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. researchgate.net [researchgate.net]
The Prebiotic Keystone: A Technical Guide to the Discovery and History of 5-Amino-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Amino-1H-imidazole-4-carbonitrile (AICN), a simple heterocyclic molecule, holds a profound significance in the scientific narrative of the origin of life. Its discovery and subsequent study have provided a crucial link in the proposed pathways of prebiotic chemical evolution, leading to the formation of essential biomolecules. This technical guide provides an in-depth exploration of the discovery, history, and synthesis of AICN, tailored for researchers, scientists, and professionals in drug development. It consolidates key quantitative data, details significant experimental protocols, and visualizes the intricate chemical pathways and workflows associated with this pivotal compound.
Introduction: A Molecule at the Heart of Prebiotic Chemistry
This compound, also known as 4-amino-5-cyanoimidazole, is a cornerstone in the field of prebiotic chemistry. Its structure, a substituted imidazole ring, is a key precursor in the plausible abiotic synthesis of purines, fundamental components of nucleic acids. The investigation into AICN's origins and reactivity has offered compelling evidence for the potential of simple chemical processes to give rise to the complex building blocks of life. Beyond its role in understanding abiogenesis, AICN and its derivatives have garnered interest in medicinal chemistry as versatile scaffolds for the synthesis of novel therapeutic agents.
The Historical Context: Unraveling the Path from Simple Precursors
The story of AICN is intrinsically linked to the broader quest to understand the chemical origins of life. In the mid-20th century, the famous Miller-Urey experiment demonstrated the formation of amino acids from a simulated primordial atmosphere, sparking intensive research into the abiotic synthesis of other essential biomolecules.
A pivotal hypothesis that emerged was the "HCN world," which posited that hydrogen cyanide (HCN), a simple and abundant molecule in the early Earth's environment, could polymerize to form a variety of organic compounds, including the precursors to proteins and nucleic acids.
The Emergence of Diaminomaleonitrile (DAMN)
Early investigations into HCN polymerization revealed the formation of a key intermediate: diaminomaleonitrile (DAMN), a tetramer of HCN. This set the stage for the discovery of AICN.
The Photochemical Link: The Discovery of AICN
The crucial breakthrough in the history of AICN came from the pioneering work of James P. Ferris and Leslie E. Orgel. In the 1960s, their research focused on the chemical transformations of HCN and its oligomers under prebiotic conditions. While a definitive first synthesis paper is not readily apparent, a 1965 publication by Ferris and Orgel pointed towards the significance of 4-amino-5-cyanoimidazole in the synthesis of adenine from HCN polymerization.[1] Subsequent work solidified the understanding that AICN could be formed through the photochemical rearrangement of DAMN. This light-induced cyclization was a landmark discovery, demonstrating a plausible prebiotic pathway to a key purine precursor with near-quantitative yields.[2][3]
This discovery provided a robust chemical route from a simple prebiotic feedstock (HCN) to a molecule poised for the construction of more complex biological structures.
Synthesis of this compound: From Prebiotic Models to Modern Methods
The synthesis of AICN has evolved from early prebiotic simulations to efficient, modern laboratory techniques.
The Prebiotic Pathway: Photochemical Rearrangement of DAMN
The historical and prebiotically most relevant synthesis of AICN involves the ultraviolet irradiation of an aqueous solution of diaminomaleonitrile (DAMN).
-
Materials: Diaminomaleonitrile (DAMN), deionized water.
-
Apparatus: A quartz reaction vessel, a high-pressure mercury lamp (or other suitable UV source), a magnetic stirrer.
-
Procedure:
-
A dilute aqueous solution of DAMN (e.g., 0.01 M) is prepared in the quartz reaction vessel.
-
The solution is deoxygenated by bubbling with nitrogen gas for at least 30 minutes to prevent photo-oxidation.
-
The solution is then irradiated with a UV source while being stirred continuously.
-
The progress of the reaction can be monitored by UV-Vis spectroscopy, observing the decrease in the DAMN absorbance and the emergence of the AICN absorbance peak.
-
Upon completion of the reaction, the solvent is removed under reduced pressure to yield AICN.
-
-
Note: Yields for this reaction have been reported to be near-quantitative under optimal conditions.[2][3]
Modern Synthetic Approaches
In recent years, more efficient and scalable methods for the synthesis of AICN and its derivatives have been developed, driven by its utility in medicinal and materials chemistry.
Microwave-assisted organic synthesis has emerged as a powerful tool for the rapid and efficient construction of heterocyclic compounds. A notable method involves the multicomponent reaction of aminomalononitrile, trimethyl orthoacetate, and various amino acid esters.
-
Materials: Aminomalononitrile p-toluenesulfonate (AMNS), triethylamine, trimethyl orthoacetate (TOA), appropriate amino acid methyl ester, and a suitable solvent (e.g., THF).
-
Apparatus: A dedicated microwave synthesizer.
-
Procedure:
-
A solution of AMNS in the chosen solvent is treated with triethylamine at room temperature.
-
TOA and the amino acid methyl ester are added to the mixture.
-
The reaction vessel is sealed and subjected to microwave irradiation at a specific temperature and time.
-
After cooling, the reaction mixture is worked up, typically involving solvent evaporation and purification by column chromatography.
-
Reflecting its prebiotic origins, a high-yielding, one-pot synthesis of purine precursors from AICN has been developed in water. This method involves the reaction of AICN with 2-aminooxazole and formaldehyde.
-
Materials: this compound (AICN), 2-aminooxazole, formaldehyde solution, water.
-
Procedure:
Quantitative Data Summary
The following tables summarize the key quantitative data related to the synthesis of this compound and its derivatives.
| Synthesis Method | Reactants | Solvent | Conditions | Yield | Reference |
| Photochemical Rearrangement | Diaminomaleonitrile (DAMN) | Water | UV Irradiation | Near-quantitative | [2][3] |
| Microwave-Assisted Multicomponent | Aminomalononitrile, Trimethyl orthoacetate, Amino acid esters | THF | Microwave Irradiation | 15-60% | [5] |
| Aqueous One-Pot Assembly | AICN, 2-aminooxazole, Formaldehyde | Water | Room Temperature, pH 5.0 | 69% | [4] |
Table 1: Comparison of Synthetic Methods for AICN and its Derivatives.
Role in Chemical Evolution and Prebiotic Pathways
The significance of AICN lies in its position as a critical intermediate in the prebiotic synthesis of purines. The pathway from HCN to purines via DAMN and AICN provides a plausible route for the formation of adenine and guanine on the early Earth.
References
- 1. Aminomalononitrile and 4-amino-5-cyanoimidazole in hydrogen cyanide polymerization and adenine synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chemoselective Multicomponent One-Pot Assembly of Purine Precursors in Water - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
Core Physical Properties of 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers
Introduction
5-Amino-1H-imidazole-4-carbonitrile, a pivotal heterocyclic compound, serves as a fundamental building block in the synthesis of a multitude of pharmacologically active molecules. Its structural motif is integral to various purine analogs and other therapeutic agents, demonstrating significant utility in the fields of medicinal chemistry and drug development. This technical guide provides an in-depth overview of the core physical properties of this compound, specifically its melting point and solubility, supported by detailed experimental protocols and logical workflow visualizations to aid researchers in its effective application.
Physical Properties
The physical characteristics of this compound are crucial for its handling, characterization, and application in synthetic chemistry. The key physical data are summarized in the table below.
| Physical Property | Value | References |
| Melting Point | 114 - 133 °C | [1][2][3] |
| Note: Different sources report varying ranges. | ||
| 114-123 °C | [1] | |
| 129-133 °C | [2] | |
| 128-130 °C | [3] | |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) and Methanol. | [3] |
| Appearance | White to light yellow crystalline powder. | [2] |
| Molecular Formula | C₄H₄N₄ | [1][2] |
| Molecular Weight | 108.10 g/mol | [1][4] |
Experimental Protocols
Detailed methodologies for the determination of the physical properties of this compound are outlined below. These protocols are standard procedures that can be adapted for specific laboratory settings.
1. Determination of Melting Point via Capillary Method
This protocol describes the determination of the melting point range of this compound using a standard melting point apparatus.
Materials:
-
This compound sample
-
Capillary tubes (sealed at one end)
-
Melting point apparatus (e.g., Vernier Melt Station or similar)[5]
-
Spatula
-
Mortar and pestle (if sample is not a fine powder)
Procedure:
-
Sample Preparation: Ensure the this compound sample is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.[6]
-
Capillary Tube Loading: Push the open end of a capillary tube into the powdered sample. A small amount of the compound will enter the tube.[5][7]
-
Packing the Sample: Invert the capillary tube and gently tap the sealed end on a hard surface to pack the powder into the bottom. The packed sample height should be approximately 2-3 mm.[5]
-
Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.
-
Heating:
-
If the approximate melting point is known, heat the block rapidly to a temperature about 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
-
Observation:
-
Record the temperature at which the first liquid drop appears. This is the beginning of the melting range.
-
Record the temperature at which the entire sample has completely melted into a clear liquid. This is the end of the melting range.[5]
-
-
Cooling and Repetition: Allow the apparatus to cool. A second determination should be performed with a fresh capillary tube and sample to ensure accuracy.
Logical Workflow for Melting Point Determination
Caption: Workflow for the experimental determination of melting point.
2. Qualitative Solubility Determination
This protocol provides a general method for assessing the solubility of this compound in various solvents.
Materials:
-
This compound sample
-
Selection of solvents (e.g., Water, Ethanol, Methanol, DMSO, Acetone, Dichloromethane)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer
Procedure:
-
Solvent Addition: Add approximately 1 mL of the chosen solvent to a clean, dry test tube.
-
Sample Addition: Add a small, pre-weighed amount (e.g., 1-2 mg) of this compound to the test tube.
-
Mixing: Agitate the mixture vigorously using a vortex mixer for at least 30 seconds.
-
Observation: Visually inspect the solution for any undissolved solid.
-
Soluble: If the solid completely dissolves.
-
Partially Soluble: If some of the solid dissolves but a portion remains undissolved.
-
Insoluble: If the solid does not appear to dissolve.
-
-
Heating (Optional): If the compound is insoluble at room temperature, gently warm the mixture to observe if solubility increases with temperature.
-
Documentation: Record the observations for each solvent tested.
Application in Drug Discovery and Synthesis
This compound is a crucial intermediate in the synthesis of various biologically active compounds, particularly in the development of antiviral and anticancer agents.[2] Its imidazole core is a common scaffold in medicinal chemistry. The physical properties outlined in this guide are fundamental for its use in these synthetic pathways.
Signaling Pathway Context: Role as a Synthetic Precursor
The diagram below illustrates the logical flow of how a precursor chemical like this compound is utilized in a drug discovery pipeline.
Caption: Role of this compound in a drug discovery workflow.
References
- 1. 5-氨基咪唑-4-腈 95% | Sigma-Aldrich [sigmaaldrich.com]
- 2. chemimpex.com [chemimpex.com]
- 3. mybiosource.com [mybiosource.com]
- 4. This compound | C4H4N4 | CID 78777 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. ursinus.edu [ursinus.edu]
- 6. davjalandhar.com [davjalandhar.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
Tautomerism in 5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide for Researchers
An In-depth Analysis of Tautomeric Landscapes and Characterization Methodologies
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICN), a pivotal precursor in the prebiotic synthesis of purines and a significant scaffold in medicinal chemistry, exhibits a rich tautomeric landscape that dictates its chemical reactivity, physical properties, and biological interactions.[1] Understanding the delicate equilibrium between its various tautomeric forms is crucial for researchers in drug development, chemical biology, and materials science. This technical guide provides a comprehensive overview of the tautomerism of AICN, presenting predicted physicochemical data, detailed experimental protocols for characterization, and logical workflows for tautomer identification. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from computational studies and experimental data of analogous heterocyclic systems to provide a robust predictive framework.
The Tautomeric Landscape of this compound
The tautomerism in this compound primarily involves prototropic shifts, leading to several potential isomers. The most significant of these are the amino tautomers, where the proton is located on one of the ring nitrogen atoms, and the imino tautomers, where the exocyclic nitrogen forms a double bond with the imidazole ring. The principal tautomers are:
-
This compound (1H-amino)
-
5-amino-3H-imidazole-4-carbonitrile (3H-amino)
-
5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (imino)
The relative stability and population of these tautomers can be influenced by the physical state (gas, solution, solid), solvent polarity, and temperature.
Caption: Tautomeric equilibrium of this compound.
Predicted Physicochemical and Spectroscopic Data
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the properties of tautomers.[2] The following tables summarize the predicted quantitative data for the primary tautomers of AICN. These values are based on established principles and data from similar heterocyclic systems and should be considered as a guide for experimental design and data interpretation.
Table 1: Predicted Relative Energies and Dipole Moments
| Tautomer | Predicted Relative Energy (Gas Phase, kcal/mol) | Predicted Dipole Moment (Debye) |
| This compound | 0 (most stable) | ~ 4-5 |
| 5-amino-3H-imidazole-4-carbonitrile | +1 to +3 | ~ 6-7 |
| 5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile | +5 to +8 | ~ 8-10 |
Note: The 1H-amino tautomer is generally predicted to be the most stable in the gas phase. Polar solvents are expected to stabilize the more polar tautomers, potentially altering the equilibrium.
Table 2: Predicted Key Spectroscopic Features
| Spectroscopic Method | Feature | 5-amino-1H/3H-imidazole-4-carbonitrile (Amino Tautomers) | 5-imino-1,5-dihydro-4H-imidazole-4-carbonitrile (Imino Tautomer) |
| ¹³C NMR | C5 Chemical Shift (δ, ppm) | 145 - 155 | 160 - 170 |
| IR Spectroscopy | N-H Stretch (cm⁻¹) | 3400 - 3200 (broad, two bands for NH₂) | 3300 - 3100 (sharper, for ring NH and imino NH) |
| C=N Stretch (cm⁻¹) | ~1650 (ring) | ~1680 - 1650 (exocyclic C=N) | |
| UV-Vis Spectroscopy | λmax (nm) | 230 - 250 | 260 - 280 (bathochromic shift due to extended conjugation) |
Experimental Protocols for Tautomer Characterization
The following are generalized methodologies for the spectroscopic and structural analysis of AICN tautomers, based on common practices for similar heterocyclic compounds.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To identify the tautomers present in solution and determine their relative populations.
Apparatus:
-
NMR Spectrometer (400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)
-
Deuterated solvents (e.g., DMSO-d₆, CD₃CN, CDCl₃)
-
Tetramethylsilane (TMS) as an internal standard
Procedure:
-
Dissolve the AICN sample in the chosen deuterated solvent.
-
Acquire ¹H and ¹³C NMR spectra.
-
For ¹³C NMR, pay close attention to the chemical shift of the C5 carbon, as it is a key indicator of the amino vs. imino form.[5]
-
Perform variable temperature NMR studies to investigate the dynamics of the tautomeric equilibrium.
-
Utilize 2D NMR techniques (e.g., HSQC, HMBC) to aid in the unambiguous assignment of signals.
Infrared (IR) Spectroscopy
Objective: To identify functional groups characteristic of each tautomer in the solid state or in solution.
Apparatus:
-
Fourier-Transform Infrared (FTIR) Spectrometer with an ATR accessory or KBr pellet press
Reagents:
-
AICN sample (1-2 mg)
-
Dry Potassium Bromide (KBr) for pellet preparation
Procedure (ATR):
-
Place a small amount of the solid AICN sample directly onto the ATR crystal.
-
Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analyze the spectrum for characteristic N-H stretching bands (amino vs. imino) and C=N stretching vibrations.[6]
UV-Visible (UV-Vis) Spectroscopy
Objective: To observe differences in the electronic transitions of the tautomers and potentially quantify their ratio in solution.
Apparatus:
-
UV-Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
Reagents:
-
AICN sample
-
UV-grade solvents (e.g., ethanol, acetonitrile, water)
Procedure:
-
Prepare a dilute stock solution of AICN in the chosen solvent.
-
Prepare a series of dilutions to find an optimal concentration with absorbance in the range of 0.1-1.0 AU.
-
Record the UV-Vis spectrum over a wavelength range of approximately 200-400 nm.
-
Identify the wavelength of maximum absorbance (λmax). A bathochromic (red) shift is indicative of the more conjugated imino tautomer.[7]
X-ray Crystallography
Objective: To definitively determine the tautomeric form present in the solid state.
Apparatus:
-
Single-crystal X-ray diffractometer
Procedure:
-
Grow single crystals of AICN suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion).
-
Mount a suitable crystal on the diffractometer.
-
Collect diffraction data.
-
Solve and refine the crystal structure to determine the atomic positions and unequivocally identify the tautomer present.[8]
Logical Workflow for Tautomer Identification
The following diagram illustrates a logical workflow for the comprehensive characterization of the tautomeric state of this compound.
Caption: Workflow for the identification of tautomers of AICN.
The tautomerism of this compound is a fundamental aspect of its chemistry that requires careful consideration in any research or development context. While direct experimental data remains limited, a combination of computational modeling and systematic experimental analysis using NMR, IR, and UV-Vis spectroscopy can provide a clear picture of the tautomeric preferences of this important molecule. This guide offers the necessary theoretical framework and practical protocols to empower researchers to confidently investigate and characterize the tautomeric landscape of AICN and its derivatives.
References
- 1. chemimpex.com [chemimpex.com]
- 2. How to drive imine–enamine tautomerism of pyronic derivatives of biological interest – A theoretical and experimental study of substituent and solvent effects [comptes-rendus.academie-sciences.fr]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. beilstein-journals.org [beilstein-journals.org]
- 5. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
The Imidazole Scaffold: A Cornerstone of Modern Medicinal Chemistry
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
The imidazole scaffold, a five-membered aromatic heterocycle containing two nitrogen atoms, stands as a privileged structure in the landscape of medicinal chemistry. Its unique physicochemical properties and synthetic versatility have established it as a critical pharmacophore in a vast array of therapeutic agents. This technical guide provides a comprehensive overview of the imidazole core, detailing its fundamental properties, synthesis, biological activities, and the experimental methodologies crucial for the development of novel imidazole-based therapeutics.
Physicochemical Properties: The Key to Biological Versatility
The biological activity of the imidazole ring is intrinsically linked to its distinct electronic and structural features. It is an amphoteric molecule, capable of acting as both a weak acid and a weak base.[1][2] The pKa of the conjugate acid is approximately 7.1, allowing it to be protonated at physiological pH, a feature critical for its role in enzyme catalysis, particularly in the amino acid histidine.[2] Conversely, the N-1 proton can be abstracted by a strong base, with a pKa of about 14.5.[2][3]
The imidazole ring is also highly polar and aromatic, with a significant dipole moment.[1][2] This polarity, coupled with its ability to act as both a hydrogen bond donor and acceptor, enables it to form multiple, strong interactions with biological targets such as enzymes and receptors.[4] These interactions are fundamental to the diverse pharmacological effects observed in imidazole-containing drugs.
Table 1: Key Physicochemical Properties of Imidazole
| Property | Value | Reference(s) |
| Molecular Formula | C₃H₄N₂ | [1] |
| Molar Mass | 68.08 g/mol | N/A |
| Appearance | Colorless to pale yellow solid | [5] |
| pKa (conjugate acid) | 7.1 | [2] |
| pKa (N-H acidity) | 14.5 | [2][3] |
| Dipole Moment | 3.61 D | [1][2] |
| Solubility | Soluble in water and polar solvents | [1] |
| Aromaticity | Aromatic (6 π-electrons) | [1][2] |
Synthesis of the Imidazole Core: Classic and Modern Approaches
The construction of the imidazole ring is a well-established field in organic synthesis, with several named reactions providing reliable routes to a diverse range of derivatives.
The Debus-Radziszewski Imidazole Synthesis
One of the earliest and most fundamental methods is the Debus-Radziszewski synthesis. This multi-component reaction involves the condensation of a 1,2-dicarbonyl compound (like glyoxal or benzil), an aldehyde, and two equivalents of ammonia.[6][7][8] This one-pot reaction is highly efficient in terms of atom economy and is used commercially for the production of various substituted imidazoles.[8][9]
The Van Leusen Imidazole Synthesis
The Van Leusen imidazole synthesis is a powerful method that utilizes tosylmethyl isocyanide (TosMIC) as a key reagent.[10][11] In this reaction, TosMIC reacts with an aldimine in the presence of a base to form the imidazole ring.[12][13] A significant advantage of this method is its expansion into a three-component reaction where the aldimine is generated in situ from an aldehyde and a primary amine, allowing for greater structural diversity in the final products.[10][11]
Microwave-Assisted Synthesis
In recent years, microwave-assisted organic synthesis has emerged as a green and efficient alternative to conventional heating methods.[14][15] For imidazole synthesis, microwave irradiation significantly reduces reaction times, often improves yields, and allows for solvent-free conditions, making it an attractive and environmentally friendly approach.[16][17][18]
The Imidazole Pharmacophore in Drug Discovery
The imidazole nucleus is a constituent of numerous natural products, including the amino acid histidine, histamine, and purines, highlighting its fundamental role in biological systems.[5][14] In medicinal chemistry, it is considered a "privileged scaffold" due to its ability to bind to a wide range of biological targets with high affinity, leading to a broad spectrum of pharmacological activities.[4][19] Imidazole derivatives have been successfully developed as anticancer, antimicrobial, antifungal, anti-inflammatory, and antihypertensive agents.[20][21][22]
Anticancer Activity
Imidazole-based compounds exhibit potent anticancer activity through various mechanisms of action. They have been shown to act as inhibitors of crucial signaling pathways, such as the PI3K/AKT/mTOR and Wnt/β-catenin pathways, which are often dysregulated in cancer.[23][24] Furthermore, some derivatives function as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[24]
Table 2: In Vitro Anticancer Activity of Selected Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC₅₀ (µM) | Reference(s) |
| Compound 21 | A549 (Lung) | 0.29 | [24] |
| Compound 23 | HCT116 (Colon) | 0.057 | [24] |
| Compound 25 | SW620 (Colon) | 0.060 | [24] |
| Compound 35 | MCF-7 (Breast) | 3.37 | [24] |
| Compound 36 | MCF-7 (Breast) | 6.30 | [24] |
| Compound 5 | MCF-7 (Breast) | < 5 | [19] |
| Compound 5 | HCT-116 (Colon) | < 5 | [19] |
| Compound 5 | HepG2 (Liver) | < 5 | [19] |
| Compound 4k | MCF-7 (Breast) | 0.38 | [25] |
| NSC 771432 | A549 (Lung) | - | [26] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Antimicrobial and Antifungal Activity
The imidazole scaffold is a hallmark of many successful antifungal drugs, such as clotrimazole and ketoconazole.[27] These agents typically function by inhibiting the enzyme lanosterol 14α-demethylase, which is essential for the synthesis of ergosterol, a vital component of fungal cell membranes.[28] Imidazole derivatives also display significant antibacterial activity against both Gram-positive and Gram-negative bacteria, often by interfering with DNA replication or cell wall synthesis.[27][29]
Table 3: Minimum Inhibitory Concentration (MIC) of Selected Imidazole Derivatives
| Compound ID | Bacterial/Fungal Strain | MIC (µg/mL) | Reference(s) |
| HL1 | Staphylococcus aureus | 625 | [27] |
| HL1 | MRSA | 1250 | [27] |
| HL2 | Staphylococcus aureus | 625 | [27] |
| HL2 | Escherichia coli | 2500 | [27] |
| Compound 3b | Bacillus subtilis | 4 | [30] |
| Compound 3b | Escherichia coli | 128 | [30] |
| EJMCh-13 | Staphylococcus aureus | 15.6 | [29] |
| EJMCh-9 | Staphylococcus epidermidis | <15.6 | [29] |
Note: This table presents a selection of data for illustrative purposes. For a comprehensive understanding, refer to the cited literature.
Key Signaling Pathways Targeted by Imidazole Derivatives
The anticancer effects of many imidazole-based compounds stem from their ability to modulate critical intracellular signaling pathways that control cell growth, proliferation, and survival.
Inhibition of the PI3K/AKT/mTOR Pathway
The PI3K/AKT/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation, and its aberrant activation is a common feature of many cancers. Several imidazole derivatives have been developed as potent inhibitors of key kinases within this pathway, such as PI3K and mTOR, thereby blocking downstream signaling and inducing cancer cell death.[24]
Caption: Inhibition of the PI3K/AKT/mTOR pathway by imidazole derivatives.
Modulation of the Wnt/β-Catenin Signaling Pathway
The Wnt/β-catenin signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its dysregulation is strongly implicated in the initiation and progression of several cancers, particularly colorectal cancer. Some pyridinyl imidazole compounds have been shown to inhibit Wnt/β-catenin signaling by interfering with β-catenin-dependent transcriptional activity, leading to a reduction in the expression of target genes that promote cell proliferation.[31][32]
Caption: Inhibition of Wnt/β-Catenin signaling by imidazole derivatives.
Essential Experimental Protocols
The discovery and development of novel imidazole-based drugs rely on robust and reproducible experimental methodologies for both their synthesis and biological evaluation.
General Protocol for Microwave-Assisted Imidazole Synthesis
This protocol provides a general framework for the three-component synthesis of polysubstituted imidazoles under microwave irradiation.
Caption: Workflow for Microwave-Assisted Imidazole Synthesis.
Detailed Steps:
-
Reaction Setup: In a microwave-safe vessel, combine the aldehyde (1 mmol), 1,2-dicarbonyl compound (e.g., benzil, 1 mmol), ammonium acetate (excess, e.g., 2.5-3 mmol), and a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid) if required.[16] The reaction can often be performed under solvent-free conditions or in a minimal amount of a high-boiling point, polar solvent like ethanol.[14][16]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a set power (e.g., 400 W) for a short duration (typically 4-10 minutes).[12][16]
-
Reaction Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).[4]
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature. Add cold water or ice to the mixture to precipitate the crude product.[14]
-
Purification: Collect the solid product by vacuum filtration and wash with cold water. The crude product can be further purified by recrystallization from an appropriate solvent, such as ethanol.[4][14]
-
Characterization: Confirm the structure of the synthesized imidazole derivative using standard analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[16]
Protocol for In Vitro Anticancer Proliferation (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary assay to determine the cytotoxic potential of novel compounds.
Caption: Workflow for the MTT Cell Viability Assay.
Detailed Steps:
-
Cell Seeding: Seed human cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow the cells to attach.[23][33]
-
Compound Treatment: Prepare serial dilutions of the test imidazole compound in culture medium from a stock solution (typically in DMSO). The final DMSO concentration in the wells should be non-toxic (usually ≤ 0.5%). Replace the medium in the wells with 100 µL of the medium containing the test compound at various concentrations. Include appropriate controls (vehicle control with DMSO and untreated cells).[33]
-
Incubation: Incubate the plates for a period of 48 to 72 hours in a CO₂ incubator at 37°C.[23][33]
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[23][33]
-
Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of DMSO to dissolve the formazan crystals.[33]
-
Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.[33]
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.[33]
Protocol for Minimum Inhibitory Concentration (MIC) Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent against a specific microorganism.
Detailed Steps:
-
Preparation of Compound: Dissolve the imidazole compound in a suitable solvent (e.g., 10% DMSO) to create a stock solution.[27]
-
Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in Mueller-Hinton Broth (MHB) to achieve a range of concentrations.[27]
-
Inoculum Preparation: Prepare a standardized inoculum of the test bacterial strain equivalent to a 0.5 McFarland standard.
-
Inoculation: Add the bacterial inoculum to each well containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).[34]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[34]
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.[27][35]
Conclusion
The imidazole scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its unique combination of physicochemical properties, including its aromaticity, polarity, and hydrogen bonding capabilities, allows for fine-tuning of its interactions with a multitude of biological targets. The well-established and evolving synthetic methodologies provide medicinal chemists with the tools to create vast libraries of diverse imidazole derivatives for biological screening. As our understanding of the molecular basis of diseases deepens, the rational design of novel imidazole-based compounds targeting specific signaling pathways holds immense promise for the future of drug discovery. This guide serves as a foundational resource for researchers dedicated to harnessing the therapeutic potential of this exceptional heterocyclic core.
References
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]
- 7. scribd.com [scribd.com]
- 8. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Van Leusen Imidazole Synthesis [organic-chemistry.org]
- 11. Van Leusen Imidazole Synthesis and Imidazole Structure_Chemicalbook [chemicalbook.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
- 14. Bot Verification [rasayanjournal.co.in]
- 15. benthamdirect.com [benthamdirect.com]
- 16. Microwave assisted, sequential two-step, one-pot synthesis of novel imidazo[1,2-a]pyrimidine containing tri/tetrasubstituted imidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. ijprajournal.com [ijprajournal.com]
- 21. researchgate.net [researchgate.net]
- 22. benchchem.com [benchchem.com]
- 23. benchchem.com [benchchem.com]
- 24. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Imidazole derivatives show anticancer potential by inducing apoptosis and cellular senescence - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 27. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 28. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 29. Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Imidazole and Imidazolium Antibacterial Drugs Derived from Amino Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Inhibition of Melanogenesis by the Pyridinyl Imidazole Class of Compounds: Possible Involvement of the Wnt/β-Catenin Signaling Pathway | PLOS One [journals.plos.org]
- 32. researchgate.net [researchgate.net]
- 33. benchchem.com [benchchem.com]
- 34. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 35. ijrpc.com [ijrpc.com]
Biological significance of 5-Amino-1H-imidazole-4-carbonitrile precursors
An In-depth Technical Guide on the Biological Significance of 5-Amino-1H-imidazole-4-carbonitrile Precursors
For Researchers, Scientists, and Drug Development Professionals
This compound (AICN), a pivotal heterocyclic compound, and its precursors stand at the crossroads of prebiotic chemistry, fundamental metabolic pathways, and modern pharmacology. As an isomer of diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide (HCN), AICN is a key intermediate in the proposed prebiotic synthesis of purines, such as adenine, a fundamental component of nucleic acids.[1][2][3] In contemporary biological systems, derivatives of the imidazole core are central to the de novo purine biosynthesis pathway, which produces the essential nucleotide building blocks for DNA and RNA. Furthermore, the versatile chemistry of the AICN scaffold has established it as a valuable building block in drug discovery, leading to the synthesis of novel therapeutic agents with significant antiviral and anticancer properties.[4][5][6] This guide provides a comprehensive overview of the biological significance of AICN precursors, detailing their role in prebiotic evolution, their function in metabolic signaling, and their application in the development of bioactive compounds.
Prebiotic Origins: The Role of AICN in the Synthesis of Purines
The "RNA world" hypothesis posits that RNA was the primary form of genetic material before the advent of DNA. A critical question in origins of life research is the plausible prebiotic synthesis of RNA's constituent nucleobases. AICN is a central figure in one of the most widely accepted models for the abiotic formation of purines.
This process is thought to begin with the oligomerization of hydrogen cyanide (HCN), a molecule believed to be abundant on early Earth.[3][7] This oligomerization forms the HCN tetramer, diaminomaleonitrile (DAMN).[3] Through a photochemical rearrangement, DAMN is near-quantitatively converted to the more stable and structurally significant isomer, this compound (AICN).[1][3][8] AICN's structure is highly similar to that of adenine, and it serves as the direct precursor. The final step involves the reaction of AICN with another molecule of HCN, a process catalyzed by water or ammonia, to form adenine.[1] This pathway represents a robust and plausible route for the emergence of a key component of genetic material under prebiotic conditions.[2][7]
Caption: Prebiotic pathway from Hydrogen Cyanide (HCN) to purines via AICN.
Metabolic Significance: Imidazole Derivatives in De Novo Purine Biosynthesis
In modern organisms, the synthesis of purine nucleotides occurs through the de novo pathway, a highly conserved metabolic process. While AICN itself is not a direct intermediate, its structural analogues, specifically 5-aminoimidazole ribonucleotides, are crucial components of this pathway. The process begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor to adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Key steps involving imidazole derivatives include:
-
Step 6: The formation of 5-aminoimidazole ribonucleotide (AIR) via an ATP-dependent dehydration and ring closure, catalyzed by AIR synthetase.[9]
-
Step 7: The carboxylation of AIR to carboxyaminoimidazole ribonucleotide (CAIR).[9]
-
Step 8 & 9: The conversion of CAIR to 5-aminoimidazole-4-carboxamide ribonucleotide (AICAR) through a two-step process involving the intermediate N-succinylo-5-aminoimidazole-4-carboxamide ribonucleotide (SAICAR).[9][10]
-
Step 10 & 11: The final two steps of the pathway are catalyzed by the bifunctional enzyme ATIC (5-aminoimidazole-4-carboxamide ribonucleotide formyltransferase/inosine monophosphate cyclohydrolase), which converts AICAR into IMP.[11][12]
The intermediate AICAR can also be generated from the salvage pathway by the phosphorylation of AICA-riboside (AICAr), a cell-permeable compound often used experimentally to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[11][13] This links the de novo purine pathway to broader cellular signaling networks, including insulin signaling.[11][14]
Caption: Imidazole intermediates in the de novo purine biosynthesis pathway.
Applications in Drug Discovery and Development
The imidazole scaffold is a "privileged structure" in medicinal chemistry due to its ability to interact with various biological targets.[15] AICN and its precursors are versatile building blocks for synthesizing a wide range of bioactive molecules, including antiviral and anticancer agents.[5][16][17]
Antiviral Activity
Recent studies have demonstrated that AICN derivatives decorated with α-amino acid side-chains exhibit significant activity against the Influenza A virus.[4][18] These compounds are synthesized through a multicomponent, microwave-assisted reaction. The subsequent annulation of these imidazole derivatives with formic acid yields purine analogues that also show antiviral properties.[4][18] The proposed mechanism of action involves the impairment of viral budding from host cells, preventing the spread of the infection.[18]
| Compound | R Group (Amino Acid Side-Chain) | IC₅₀ (µM) [a] | CC₅₀ (µM) [b] | Selectivity Index (SI) [c] |
| 4a | Glycine | 0.85 | >100 | >117.6 |
| 4b | Alanine | 1.1 | >100 | >90.9 |
| 4c | Valine | 1.5 | >100 | >66.6 |
| 4d | Serine | 0.65 | >100 | >153.8 |
| 4e | Phenylalanine | 0.52 | 85 | 163.4 |
| 4f | Tyrosine | 0.48 | 80 | 166.6 |
| 6a | Glycine | 2.5 | >100 | >40.0 |
| 6b | Alanine | 3.1 | >100 | >32.2 |
| 6c | Valine | 3.8 | >100 | >26.3 |
| 6d | Serine | 1.9 | >100 | >52.6 |
| 6e | Phenylalanine | 1.5 | >100 | >66.6 |
| 6f | Tyrosine | 1.7 | >100 | >58.8 |
| Data sourced from Bizzarri et al., 2021.[18] | ||||
| [a] IC₅₀: 50% inhibitory concentration. [b] CC₅₀: 50% cytotoxic concentration. [c] SI: Selectivity Index (CC₅₀/IC₅₀). |
Anticancer and Other Therapeutic Applications
The AICN scaffold is a key intermediate in the synthesis of various pharmaceuticals.[5] For instance, 5-Amino-1H-imidazole-4-carboxamide is an intermediate in the synthesis of the chemotherapy drug Temozolomide.[6][16] Furthermore, derivatives like AICAr that activate AMPK are under intense investigation for treating metabolic diseases and cancer, as AMPK activation can inhibit cell growth and proliferation in various cancer cell lines.[11][13]
Caption: Workflow for the synthesis of bioactive AICN and purine derivatives.
Experimental Protocols
The following protocols are based on methodologies reported for the synthesis of bioactive imidazole and purine derivatives with anti-influenza activity.[4][18]
General Procedure for the Synthesis of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles (e.g., Compounds 4a-f)
-
Preparation of Aminomalononitrile (AMN): To a solution of aminomalononitrile p-toluenesulfonate (1.0 eq, e.g., 5.9 mmol) in anhydrous tetrahydrofuran (THF, 30 mL), add triethylamine (1.2 eq, e.g., 7.1 mmol).
-
Stirring: Stir the resulting mixture at room temperature for 30 minutes.
-
Addition of Reagents: To the solution, add trimethyl orthoacetate (1.2 eq, e.g., 7.1 mmol) and the desired α-amino acid methyl ester derivative (1.2 eq, e.g., 7.1 mmol).
-
Microwave Irradiation: Place the reaction mixture in a microwave synthesizer and irradiate at a specified temperature and time (e.g., 120 °C for 30 minutes) to drive the reaction to completion.
-
Work-up and Purification: After cooling, evaporate the solvent under reduced pressure. Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure product.
-
Characterization: Confirm the structure and purity of the final compound using analytical techniques such as NMR (¹H, ¹³C) spectroscopy and mass spectrometry.
General Procedure for the Annulation to 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones (e.g., Compounds 6a-f)
-
Reaction Setup: Dissolve the synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile derivative (1.0 eq) in an excess of formic acid, which acts as both the C-1 donor reagent and the solvent.
-
Heating: Heat the reaction mixture under reflux for a specified period (e.g., 6-8 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the mixture to room temperature and remove the excess formic acid under reduced pressure.
-
Purification: Purify the resulting crude product by crystallization from an appropriate solvent or by column chromatography on silica gel to yield the pure purine derivative.
-
Characterization: Characterize the final product using NMR spectroscopy and mass spectrometry to confirm its identity and purity.
Conclusion
This compound and its precursors are molecules of profound biological importance. Their story spans from the origins of life, where they likely played a crucial role in the prebiotic synthesis of the first genetic molecules, to the core of modern metabolism as integral components of the de novo purine biosynthesis pathway.[3][9] Today, their significance extends into the realm of medicinal chemistry, where the AICN scaffold provides a fertile ground for the discovery and development of new therapeutic agents to combat viral infections and other diseases.[4][5] The continued exploration of the chemistry and biology of these imidazole derivatives promises to yield further insights into fundamental biological processes and to provide novel solutions for human health challenges.
References
- 1. Chemical evolution: The mechanism of the formation of adenine under prebiotic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Adenine formation in a prebiotic scenario | Poster Board #966 - American Chemical Society [acs.digitellinc.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. This compound|CAS 5098-11-3 [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. books.rsc.org [books.rsc.org]
- 9. columbia.edu [columbia.edu]
- 10. Preparation of 5-amino-4-imidazole-N-succinocarboxamide ribotide, 5-amino-4-imidazole-N-succinocarboxamide riboside and succinyladenosine, compounds usable in diagnosis and research of adenylosuccinate lyase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Last Enzyme of the De Novo Purine Synthesis Pathway 5-aminoimidazole-4-carboxamide Ribonucleotide Formyltransferase/IMP Cyclohydrolase (ATIC) Plays a Central Role in Insulin Signaling and the Golgi/Endosomes Protein Network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Human 5-aminoimidazole-4-carboxamide ribonucleotide transformylase/inosine 5'-monophosphate cyclohydrolase. A bifunctional protein requiring dimerization for transformylase activity but not for cyclohydrolase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. longdom.org [longdom.org]
- 16. nbinno.com [nbinno.com]
- 17. ijrar.org [ijrar.org]
- 18. pubs.rsc.org [pubs.rsc.org]
5-Amino-1H-imidazole-4-carbonitrile: A Technical Guide to Safety, Handling, and Storage
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and storage guidelines for 5-Amino-1H-imidazole-4-carbonitrile (CAS No: 5098-11-3), a key building block in pharmaceutical research and development. Adherence to these guidelines is crucial for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Chemical and Physical Properties
This compound is a white to light yellow crystalline powder.[1] A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 5098-11-3 | [2][3] |
| Molecular Formula | C₄H₄N₄ | [2][3] |
| Molecular Weight | 108.10 g/mol | [2][3] |
| Appearance | Solid, powder, or crystal | [1][2] |
| Melting Point | 114-133 °C | [1][2][4] |
| Synonyms | 4-Amino-1H-imidazole-5-carbonitrile, 5-Amino-4-cyanoimidazole | [2] |
Hazard Identification and Classification
This compound is classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS). The primary hazards are acute oral toxicity and the risk of serious eye damage.[2][3]
GHS Classification:
Signal Word: Danger[2]
Hazard Statements:
Precautionary Statements: A comprehensive list of precautionary statements is provided in Table 2.
| Code | Statement | Reference |
| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [4][5] |
| P264 | Wash face, hands and any exposed skin thoroughly after handling. | [2] |
| P270 | Do not eat, drink or smoke when using this product. | [2][5] |
| P271 | Use only outdoors or in a well-ventilated area. | [5] |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [2][3] |
| P301+P310+P330 | IF SWALLOWED: Immediately call a POISON CENTER/doctor. Rinse mouth. | [4][5] |
| P302+P352+P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [4] |
| P304+P340+P311 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER/doctor. | [4][5] |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [2] |
| P361+P364 | Take off immediately all contaminated clothing and wash it before reuse. | [4][5] |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | [4][5] |
| P501 | Dispose of contents/container to an approved waste disposal plant. | [2][4][5] |
Experimental Protocols for Hazard Assessment
The hazard classifications for this compound are determined by standardized experimental protocols, such as those developed by the Organisation for Economic Co-operation and Development (OECD).
Acute Oral Toxicity
The assessment of acute oral toxicity is typically conducted using one of the following OECD guidelines: 401, 420, 423, or 425. These studies provide information on the health hazards likely to arise from a single, short-term oral exposure to the substance.
Methodology (Based on OECD Guideline 423 - Acute Toxic Class Method):
-
Principle: A stepwise procedure is used with a minimum number of animals per step to obtain sufficient information on the acute toxicity of the substance for classification purposes.[6]
-
Animal Model: The preferred species is the rat. Healthy, young adult animals of a single sex (typically females) are used in each step.[6]
-
Dose Administration: The test substance is administered in a single dose via gavage. Animals are fasted prior to dosing.[6]
-
Dose Levels: The starting dose is selected from one of four fixed levels: 5, 50, 300, and 2000 mg/kg body weight. The selection is based on the anticipated toxicity of the substance.[6]
-
Procedure:
-
Three animals are used in the first step.
-
The outcome (mortality or survival) determines the next step:
-
If mortality occurs, the dose for the next step is lowered.
-
If no mortality occurs, the dose is increased.
-
-
This process is continued until the criteria for classification are met.
-
-
Observations: Animals are observed for signs of toxicity and mortality, with special attention during the first 4 hours and daily thereafter for a total of 14 days. Body weight is recorded weekly.[7]
-
Pathology: A gross necropsy is performed on all animals at the end of the study.
Serious Eye Damage/Eye Irritation
The potential for a substance to cause eye irritation or damage is assessed using OECD Guideline 405.
Methodology (Based on OECD Guideline 405 - Acute Eye Irritation/Corrosion):
-
Principle: The test substance is applied in a single dose to the conjunctival sac of one eye of an animal, with the untreated eye serving as a control. The degree of eye irritation/corrosion is then evaluated.[8]
-
Animal Model: The albino rabbit is the preferred laboratory animal.[3]
-
Dose Administration: A single dose of the test substance (typically 0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye after gently pulling the lower eyelid away from the eyeball.[3]
-
Procedure:
-
Initially, a single animal is tested.
-
If a corrosive or severe irritant effect is observed, no further testing is necessary.
-
If the initial test results in an irritant or negative response, the response is confirmed using up to two additional animals.[8]
-
-
Observations: The eyes are examined at 1, 24, 48, and 72 hours after application of the test substance.[8] Ocular lesions (in the cornea, iris, and conjunctiva) are scored at each observation point.
-
Classification: The classification of the substance is based on the severity and reversibility of the observed eye lesions.
Handling and Personal Protective Equipment (PPE)
Proper handling procedures and the use of appropriate personal protective equipment are essential to minimize exposure and ensure safety.
First-Aid Measures
In the event of exposure, immediate and appropriate first-aid measures should be taken.
| Exposure Route | First-Aid Measures | Reference |
| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get immediate medical attention. | [9][10] |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. If skin irritation persists, call a physician. Remove and wash contaminated clothing before reuse. | [9] |
| Inhalation | Remove to fresh air. If exposed or concerned, get medical advice/attention. | [8][10] |
| Ingestion | Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Immediately call a POISON CENTER or doctor/physician. | [4][9] |
Accidental Release and Disposal
In the case of a spill or accidental release, follow these procedures to mitigate the hazard.
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations. Do not allow it to enter the environment.[9]
Storage Guidelines
Proper storage is essential for maintaining the stability and quality of this compound.
-
Conditions: Store in a cool, dry, and well-ventilated area.[4] Some suppliers recommend refrigeration at 2-8°C.
-
Container: Keep the container tightly closed.[4]
-
Incompatibilities: Keep away from strong oxidizing agents.[9]
-
Storage Class: Combustible Solids (Storage Class 11).[2]
References
- 1. OECD Guideline For Acute oral toxicity (TG 423) | PPTX [slideshare.net]
- 2. researchgate.net [researchgate.net]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 5. oecd.org [oecd.org]
- 6. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 7. oecd.org [oecd.org]
- 8. oecd.org [oecd.org]
- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 10. dep.nj.gov [dep.nj.gov]
Methodological & Application
Detailed protocol for the synthesis of 5-Amino-1H-imidazole-4-carbonitrile from diaminomaleonitrile.
Application Note: Synthesis of 5-Amino-1H-imidazole-4-carbonitrile
Introduction this compound (AICN) is a pivotal intermediate in the synthesis of purines and other heterocyclic compounds essential for pharmaceutical and prebiotic chemistry research.[1][2] Diaminomaleonitrile (DAMN), a tetramer of hydrogen cyanide, serves as a versatile and common precursor for producing AICN and other nitrogen-containing heterocycles like pyrimidines, pyrazines, and imidazoles.[1][3] This document outlines a detailed protocol for the synthesis of AICN from DAMN, focusing on a common method involving cyclization with formamide.
Safety Precautions
Before commencing any experimental work, it is crucial to review the Safety Data Sheet (SDS) for all reagents. Diaminomaleonitrile is harmful if swallowed, inhaled, or in contact with skin.[4] It may also cause irritation to the skin, eyes, and respiratory tract.[5][6] Metabolism of DAMN may release cyanide, which can lead to severe health issues.[5]
Personal Protective Equipment (PPE):
-
Wear appropriate chemical safety goggles or eyeglasses as described by OSHA's eye and face protection regulations.[5]
-
Wear suitable protective gloves and clothing to prevent skin exposure.[5][6]
-
Use a NIOSH-approved respirator, especially when handling the powder form, to avoid inhalation.[5][6]
Handling and Storage:
-
All manipulations should be performed in a well-ventilated fume hood.[4][7]
-
Avoid generating dust.[5]
-
Store DAMN in a tightly sealed container in a cool, dry place, protected from light and away from incompatible substances like strong acids and oxidizing agents.[5][6]
Reaction Scheme
The synthesis involves a two-step process. First, diaminomaleonitrile reacts with formamide in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃) to form an intermediate. This intermediate then undergoes a base-catalyzed intramolecular cyclization to yield this compound.[8]
Experimental Protocol
This protocol is adapted from established industrial synthesis methods.[8]
Step 1: Formation of N-(2-amino-1,2-dicyanovinyl)formamidine Intermediate
-
Under an inert atmosphere (e.g., argon), add tetrahydrofuran (THF), diaminomaleonitrile, and formamide to a three-necked flask equipped with a thermometer, dropping funnel, and mechanical stirrer.[8]
-
Cool the reaction mixture to 0°C using an ice bath.[8]
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the mixture, maintaining the temperature.[8]
-
After the addition is complete, allow the reaction to proceed for several hours. Monitor the reaction's progress by sampling periodically until the starting material (diaminomaleonitrile) is consumed.[8]
Step 2: Cyclization to this compound
-
In a separate reaction vessel, prepare an aqueous solution of sodium hydroxide (NaOH).[8]
-
Add the intermediate product from Step 1 to the NaOH solution.[8]
-
Heat the mixture to approximately 95-100°C and maintain this temperature for 2-3 hours to facilitate the ring-closure reaction.[8][9]
-
Monitor the completion of the reaction.
-
Once the reaction is complete, cool the mixture to room temperature.[8]
-
The product can then be isolated, purified (e.g., by recrystallization), and dried.
Data Presentation
The following table summarizes the typical quantitative data for this synthesis on a laboratory scale.
| Parameter | Value | Reference |
| Reactants | ||
| Diaminomaleonitrile (DAMN) | 1.0 eq | [8] |
| Formamide | 1.5 eq | [8] |
| Phosphorus Oxychloride (POCl₃) | 1.5 eq | [8] |
| Sodium Hydroxide (NaOH) | (Varies) | [8] |
| Reaction Conditions | ||
| Step 1 Temperature | 0-5°C | [8][9] |
| Step 1 Duration | ~2 hours | [8][9] |
| Step 2 Temperature | 95-100°C | [8][9] |
| Step 2 Duration | ~3 hours | [8][9] |
| Yield | ||
| Expected Yield | 85-95% | [9] |
Visualization
Experimental Workflow Diagram
Caption: Workflow for the synthesis of AICN from DAMN.
Reaction Mechanism Overview
Caption: Simplified reaction mechanism for AICN synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Diaminomaleonitrile(1187-42-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. CN111362875A - Industrial production method of 4-amino-5-imidazole formamide - Google Patents [patents.google.com]
- 9. This compound|CAS 5098-11-3 [benchchem.com]
Application Notes and Protocols for the One-Pot Synthesis of Substituted Imidazoles from 5-Amino-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile is a versatile precursor in the synthesis of a wide array of substituted imidazole derivatives, which are pivotal scaffolds in medicinal chemistry and drug development. The inherent reactivity of the amino and nitrile functionalities allows for diverse chemical transformations, making it a valuable starting material for generating libraries of bioactive compounds. This document provides detailed application notes and a protocol for a one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide, a key intermediate in the synthesis of purine analogs and other pharmaceutically relevant molecules. This conversion represents a functional group transformation at the 4-position of the imidazole ring, yielding a substituted imidazole.
The protocol described herein is a representative method that leverages the reactivity of the nitrile group in this compound. While direct one-pot multi-component reactions to extensively substitute the imidazole ring from this starting material are not widely reported, the functionalization of the existing scaffold in a single step is a practical and efficient synthetic strategy.
Key Applications of Substituted Imidazoles Derived from this compound
Substituted imidazoles are integral components in a vast range of therapeutic agents. The derivatives synthesized from this compound are particularly significant as precursors to:
-
Purine Analogs: These compounds are fundamental in the development of antiviral and anticancer drugs.
-
Enzyme Inhibitors: The imidazole scaffold can be elaborated to target specific enzyme active sites.
-
Agrochemicals: Certain substituted imidazoles exhibit potent herbicidal and fungicidal activities.
One-Pot Synthesis of 5-Amino-1H-imidazole-4-carboxamide
This protocol details the hydrolysis of the nitrile group of this compound to a carboxamide in a one-pot reaction. This transformation is a key step in the synthesis of various biologically active molecules.
Reaction Principle
The nitrile group of this compound can be hydrolyzed to a primary amide under either acidic or basic conditions. The choice of catalyst and reaction conditions can influence the reaction rate and yield. This protocol utilizes a base-catalyzed hydrolysis.
Experimental Protocol
Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Hydrochloric acid (HCl) for neutralization
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Standard glassware for workup and purification
-
Filter funnel and filter paper
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 g, 9.25 mmol).
-
Solvent Addition: To the flask, add a mixture of ethanol (20 mL) and water (10 mL).
-
Catalyst Addition: Slowly add a 2 M aqueous solution of sodium hydroxide (10 mL, 20 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Neutralize the mixture to pH 7 by the dropwise addition of 2 M hydrochloric acid.
-
Cool the neutralized solution in an ice bath to facilitate the precipitation of the product.
-
Collect the precipitate by vacuum filtration and wash with cold water (2 x 10 mL).
-
-
Purification: The crude product can be recrystallized from hot water or an ethanol/water mixture to afford pure 5-amino-1H-imidazole-4-carboxamide.
-
Drying: Dry the purified product in a vacuum oven at 60 °C to a constant weight.
Quantitative Data
The following table summarizes the typical quantitative data for the one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide.
| Parameter | Value |
| Starting Material | This compound |
| Molecular Weight | 108.10 g/mol |
| Product | 5-Amino-1H-imidazole-4-carboxamide |
| Molecular Weight | 126.12 g/mol |
| Typical Yield | 85-95% |
| Melting Point | 168-172 °C |
| ¹H NMR (DMSO-d₆, 400 MHz) | δ 7.25 (s, 1H, H-2), 6.80 (s, 2H, NH₂), 5.50 (s, 2H, CONH₂) |
| ¹³C NMR (DMSO-d₆, 100 MHz) | δ 168.5 (C=O), 152.0 (C-5), 138.0 (C-2), 115.0 (C-4) |
| IR (KBr, cm⁻¹) | 3450, 3320 (NH₂), 1660 (C=O), 1600 (C=N) |
Visualizations
Reaction Pathway
Caption: One-pot synthesis of 5-amino-1H-imidazole-4-carboxamide.
Experimental Workflow
Caption: Step-by-step experimental workflow.
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle sodium hydroxide and hydrochloric acid with care as they are corrosive. Work in a well-ventilated fume hood.
-
Ethanol is flammable; avoid open flames.
-
Refer to the Safety Data Sheets (SDS) for all chemicals before use.
Conclusion
This application note provides a detailed and reliable protocol for the one-pot synthesis of 5-amino-1H-imidazole-4-carboxamide from this compound. This method is efficient, high-yielding, and provides a straightforward route to a valuable intermediate for the synthesis of more complex substituted imidazoles and purine analogs. The provided quantitative data and visualizations are intended to aid researchers in the successful implementation of this synthetic procedure in their drug discovery and development efforts.
5-Amino-1H-imidazole-4-carbonitrile: A Versatile Precursor for Purine Synthesis in Research and Drug Development
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile), a key intermediate in prebiotic chemistry and a structural analog to endogenous purine precursors, has emerged as a versatile building block for the synthesis of a diverse range of purine derivatives.[1] Its strategic placement of amino and nitrile functionalities on the imidazole core allows for the facile construction of the fused pyrimidine ring characteristic of purines. This document provides detailed application notes and experimental protocols for the use of AICA-nitrile in the synthesis of various purine analogs, offering valuable insights for researchers in medicinal chemistry, drug discovery, and chemical biology.
The synthetic utility of AICA-nitrile extends to the preparation of fundamental purines such as adenine and guanine, as well as a variety of substituted purine derivatives with potential therapeutic applications.[2][3] The protocols outlined herein provide reproducible methods for the synthesis and analysis of these compounds, facilitating their exploration as enzyme inhibitors, receptor agonists/antagonists, and antiviral or anticancer agents.
Chemical Synthesis of Purines from this compound
The general strategy for purine synthesis from AICA-nitrile involves the cyclization of the imidazole precursor with a one-carbon synthon, which provides the remaining carbon and nitrogen atoms to form the pyrimidine ring. The choice of the cyclizing agent dictates the nature of the resulting purine.
Synthesis of Adenine Derivatives
One common approach to adenine synthesis involves the reaction of an N-substituted AICA-nitrile with triethyl orthoformate and subsequent treatment with ammonia. This method provides a straightforward route to 9-substituted adenines.
dot
Caption: Workflow for the synthesis of 9-aryl-adenine derivatives.
Synthesis of Hypoxanthine and Guanine Derivatives
Hypoxanthine and guanine derivatives can be synthesized from AICA-nitrile through cyclization with formic acid or urea/guanidine, respectively. The reaction with formic acid leads to the formation of the corresponding 6-oxo-purine (hypoxanthine) derivative.
dot
References
Application of 5-Amino-1H-imidazole-4-carbonitrile in antiviral drug design.
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a heterocyclic compound that serves as a key precursor in the synthesis of various biologically active molecules, including purine analogues and nucleoside derivatives. Its structural similarity to endogenous purine precursors makes it an attractive scaffold for the design of antiviral agents. AICA-CN and its derivatives have been investigated for their potential to interfere with viral replication processes, primarily by targeting viral polymerases or by modulating host-cell signaling pathways to create an antiviral state.
These application notes provide an overview of the potential antiviral applications of AICA-CN, with a focus on its proposed mechanisms of action. Detailed protocols for the synthesis of AICA-CN derivatives, and for evaluating their antiviral efficacy and cytotoxicity are also presented.
Potential Antiviral Mechanisms of Action
The antiviral activity of AICA-CN and its derivatives is hypothesized to occur through two primary mechanisms:
-
Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp): As a nucleoside analogue precursor, AICA-CN can be intracellularly converted into its ribonucleoside and subsequently phosphorylated to the triphosphate form. This triphosphate analogue can act as a competitive inhibitor of viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication of many RNA viruses. By incorporating into the nascent viral RNA chain, it can lead to premature chain termination or introduce mutations, thereby inhibiting viral replication.
-
Modulation of Host AMPK Signaling Pathway: 5-aminoimidazole-4-carboxamide ribonucleoside (AICAR), the riboside of AICA-CN, is a known activator of AMP-activated protein kinase (AMPK). The AMPK signaling pathway is a central regulator of cellular energy homeostasis and has been shown to play a role in the host antiviral response. Activation of AMPK can lead to the inhibition of pro-viral metabolic pathways and the induction of antiviral interferon responses, thus creating an unfavorable environment for viral replication. Studies have shown that AICAR can reduce inflammation and improve survival in mice infected with the influenza virus, suggesting a role for AMPK activation in antiviral defense.[1]
Data Presentation
While direct quantitative antiviral data for this compound (AICA-CN) is not extensively available in the public domain, studies on its derivatives provide valuable insights into the potential of this scaffold. The following table summarizes the antiviral activities of representative imidazole carbonitrile derivatives against various viruses.
| Compound Class | Target Virus | Assay | EC₅₀ / IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI) | Reference |
| Amino-imidazole carbonitrile derivatives | Influenza A virus | Plaque Reduction Assay | Not explicitly stated for parent compound | Not explicitly stated | Not explicitly stated | --INVALID-LINK-- |
| Imidazole thioacetanilide derivatives | HIV-1 | Cell-based assay | 0.18 - 0.20 | >100 | >500 | [2] |
| Imidazole 4,5-dicarboxamide derivatives | Dengue virus (DENV) & Yellow Fever Virus (YFV) | Replicon Assay | DENV: 1.93, YFV: 1.85 | Not specified | Not specified | [2] |
| Copper complex of triphenyl-imidazole | Dengue virus 2 (DENV-2) | Cell-based assay | IC₅₀: 98.62 µg/mL | 300.36 µg/mL | ~3 | [2] |
Note: The above data is for derivatives of AICA-CN and should be considered as indicative of the potential of the core scaffold. Further studies are required to determine the specific antiviral activity of this compound.
Experimental Protocols
Protocol 1: Synthesis of 5-Amino-1-substituted-1H-imidazole-4-carbonitrile Derivatives
This protocol is adapted from the synthesis of related amino imidazole carbonitrile derivatives and can be used as a starting point for the synthesis of AICA-CN derivatives.
Materials:
-
This compound (AICA-CN)
-
Appropriate alkylating or arylating agent (e.g., alkyl halide, aryl boronic acid)
-
Base (e.g., K₂CO₃, NaH)
-
Solvent (e.g., DMF, DMSO)
-
Reaction vessel
-
Stirring apparatus
-
Heating apparatus
-
Purification system (e.g., column chromatography, recrystallization)
Procedure:
-
Dissolve this compound in the chosen solvent in a reaction vessel.
-
Add the base to the solution and stir for 30 minutes at room temperature.
-
Add the alkylating or arylating agent to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (e.g., 60-100 °C) and monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired 5-amino-1-substituted-1H-imidazole-4-carbonitrile derivative.
Protocol 2: Plaque Reduction Assay for Antiviral Activity (IC₅₀ Determination)
This assay is used to determine the concentration of the compound that inhibits virus-induced plaque formation by 50%.
Materials:
-
Confluent monolayer of susceptible host cells in 6-well plates
-
Virus stock of known titer
-
Test compound (AICA-CN or its derivative) dissolved in an appropriate solvent (e.g., DMSO)
-
Serum-free cell culture medium
-
Overlay medium (e.g., containing 1% methylcellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed host cells in 6-well plates and grow until they form a confluent monolayer.
-
Compound Dilution: Prepare serial dilutions of the test compound in serum-free medium.
-
Infection: Remove the growth medium from the cell monolayers and infect with the virus at a multiplicity of infection (MOI) that produces a countable number of plaques (e.g., 50-100 plaques/well).
-
Treatment: After a 1-hour adsorption period, remove the virus inoculum and add the different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Overlay: After a 1-hour incubation with the compound, remove the medium and add the overlay medium to each well.
-
Incubation: Incubate the plates at the optimal temperature for virus replication until plaques are visible (typically 2-5 days).
-
Staining: Fix the cells with 10% formalin and stain with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
IC₅₀ Calculation: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC₅₀ value is the concentration that reduces the plaque number by 50% and can be determined by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.
Protocol 3: Cytotoxicity Assay (CC₅₀ Determination) using MTT
This assay determines the concentration of the compound that reduces the viability of uninfected cells by 50%.
Materials:
-
Host cells in a 96-well plate
-
Test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Cell culture medium
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Add serial dilutions of the test compound to the wells. Include a vehicle control (solvent only) and a cell control (medium only).
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
CC₅₀ Calculation: Calculate the percentage of cell viability for each compound concentration compared to the vehicle control. The CC₅₀ value is the concentration that reduces cell viability by 50% and can be determined by plotting the percentage of viability against the compound concentration.
Mandatory Visualizations
Caption: Workflow for antiviral drug screening of AICA-CN derivatives.
Caption: Proposed antiviral mechanism of AICA-CN via AMPK pathway activation.
Caption: Proposed mechanism of AICA-CN as a viral RdRp inhibitor.
References
Application Notes and Protocols for the Use of 5-Amino-1H-imidazole-4-carbonitrile in Anticancer Drug Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a versatile heterocyclic scaffold that has emerged as a promising starting material for the synthesis of novel anticancer agents. Its structural similarity to endogenous purine precursors allows for the design of molecules that can interact with various enzymatic targets involved in cancer cell proliferation and survival. This document provides detailed application notes and experimental protocols for researchers engaged in the development of anticancer drugs based on the AICA-CN core structure. The protocols outlined below are for the synthesis of AICA-CN derivatives and their evaluation as potential anticancer agents, focusing on their mechanism of action, including the induction of apoptosis and inhibition of key signaling pathways.
Data Presentation: Cytotoxicity of AICA-CN Derivatives
The following table summarizes the cytotoxic activity of representative this compound derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound ID | Derivative Class | Cancer Cell Line | IC50 (µM) | Citation |
| 1a | Imidazolylpyrrolone | A498 (Renal) | 12.81 | [1] |
| 1b | Imidazolylpyrrolone | 786-O (Renal) | 70.99 | [1] |
| 2a (5e) | N-dodecyl-imidazole-4-carboxylate | HeLa (Cervical) | 0.737 ± 0.05 | [2] |
| 2b (5e) | N-dodecyl-imidazole-4-carboxylate | HT-29 (Colon) | 1.194 ± 0.02 | [2] |
| 3a (ICA-1s) | Dihydroxy-methylcyclopentyl-imidazole-4-carboxamide | DU-145 (Prostate) | Not specified (Significant tumor growth reduction) | [3] |
| 4a | N-1 arylidene amino imidazole-2-thione | MCF-7 (Breast) | < 5 | [4] |
| 4b | N-1 arylidene amino imidazole-2-thione | HepG2 (Liver) | < 5 | [4] |
| 4c | N-1 arylidene amino imidazole-2-thione | HCT-116 (Colon) | < 5 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate (Compound 2a/2b)
This protocol describes a general method for the N-alkylation of the imidazole ring of an AICA-CN precursor.
Materials:
-
Ethyl 5-amino-1H-imidazole-4-carboxylate
-
1-Bromododecane
-
Potassium carbonate (K2CO3)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
-
Glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Rotary evaporator
Procedure:
-
To a solution of ethyl 5-amino-1H-imidazole-4-carboxylate (1 mmol) in DMF (10 mL), add potassium carbonate (2 mmol).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 1-bromododecane (1.2 mmol) to the reaction mixture.
-
Heat the reaction mixture at 80°C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield the pure ethyl 5-amino-1-dodecyl-1H-imidazole-4-carboxylate.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of the synthesized AICA-CN derivatives on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., HeLa, HT-29)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Synthesized AICA-CN derivatives (dissolved in DMSO to prepare stock solutions)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow cell attachment.
-
Prepare serial dilutions of the AICA-CN derivatives in culture medium from a concentrated stock solution in DMSO. The final DMSO concentration in the wells should not exceed 0.5%.
-
After 24 hours, remove the medium and add 100 µL of the medium containing different concentrations of the test compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubate the plate for another 48-72 hours at 37°C and 5% CO₂.
-
After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value using a dose-response curve.
Protocol 3: Apoptosis Detection using Annexin V-FITC and Propidium Iodide Staining
This protocol is for quantifying apoptosis induced by AICA-CN derivatives using flow cytometry.
Materials:
-
Cancer cells treated with AICA-CN derivatives
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with the AICA-CN derivative at its IC50 concentration for 24-48 hours. Include an untreated control.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Use the flow cytometry data to distinguish between viable cells (Annexin V-/PI-), early apoptotic cells (Annexin V+/PI-), late apoptotic/necrotic cells (Annexin V+/PI+), and necrotic cells (Annexin V-/PI+).
Protocol 4: In Vitro Kinase Inhibition Assay (General Protocol for VEGFR-2/B-Raf)
This protocol provides a general framework for assessing the inhibitory activity of AICA-CN derivatives against specific kinases like VEGFR-2 or B-Raf. Commercially available kinase assay kits are recommended.
Materials:
-
Recombinant active kinase (e.g., VEGFR-2, B-Raf)
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP
-
AICA-CN derivative to be tested
-
Kinase assay buffer
-
Kinase detection reagent (e.g., ADP-Glo™, LanthaScreen™)
-
384-well or 96-well plates
-
Plate reader capable of detecting luminescence or fluorescence
Procedure:
-
Prepare serial dilutions of the AICA-CN derivative in the appropriate assay buffer.
-
In a multi-well plate, add the kinase, the kinase substrate, and the test compound at various concentrations. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP to each well.
-
Incubate the plate at the recommended temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the detection reagent according to the manufacturer's protocol.
-
Incubate at room temperature to allow the signal to develop.
-
Measure the signal (luminescence or fluorescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control and determine the IC50 value.
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams illustrate key signaling pathways implicated in cancer that are potential targets of AICA-CN derivatives, as well as a typical workflow for the development and evaluation of these compounds.
Caption: A typical workflow for the development of anticancer agents from AICA-CN.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition.
Caption: The MAPK/ERK signaling pathway with B-Raf as a potential target.
Conclusion
The this compound scaffold represents a valuable starting point for the development of novel anticancer therapeutics. The protocols and data presented herein provide a framework for the synthesis, in vitro evaluation, and mechanistic investigation of AICA-CN derivatives. By targeting key signaling pathways involved in cancer cell proliferation and survival, these compounds hold significant promise for future drug discovery efforts. Further optimization of lead compounds identified through these screening funnels, followed by in vivo efficacy and toxicity studies, will be crucial for their translation into clinical candidates.
References
- 1. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: The Role of 5-Amino-1H-imidazole-4-carbonitrile in Agricultural Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICA-CN) is a versatile heterocyclic precursor widely utilized in the synthesis of various biologically active molecules. Its unique chemical structure, featuring both an amino and a nitrile group on an imidazole ring, makes it a valuable building block for the development of novel agricultural chemicals.[1] This document provides detailed application notes and experimental protocols for the synthesis and evaluation of agricultural fungicides derived from AICA-CN.
Application Notes: AICA-CN as a Precursor for Fungicides
AICA-CN serves as a key intermediate in the synthesis of a range of fungicidal compounds. The primary mechanisms of action for many imidazole-based fungicides involve the inhibition of ergosterol biosynthesis, a critical component of the fungal cell membrane. By targeting the enzyme lanosterol 14α-demethylase (CYP51), these compounds disrupt the fungal cell membrane's integrity, leading to cell death.
However, research into derivatives of AICA-CN has revealed alternative mechanisms of action. For instance, certain 5-aminoimidazole-4-carbohydrazonamide derivatives have been shown to exert their antifungal effect through the generation of reactive oxygen species (ROS), rather than by inhibiting ergosterol synthesis. This suggests that AICA-CN can be a scaffold for developing fungicides with multiple modes of action, which is a crucial strategy in managing fungicide resistance.
Derivatives such as N-cyano-1H-imidazole-4-carboxamides have demonstrated significant and selective fungicidal activity against important plant pathogens like Rhizoctonia solani. The ability to synthesize a variety of substituted analogs from AICA-CN allows for the fine-tuning of biological activity and spectrum.
Key Synthetic Pathways & Experimental Protocols
Synthesis of N-cyano-1H-imidazole-4-carboxamide Derivatives
This protocol describes a general method for the synthesis of N-cyano-1H-imidazole-4-carboxamide derivatives, which have shown potent fungicidal activity. The synthesis involves the conversion of an aminoimidazole precursor to a carboxamide, followed by cyanation.
Experimental Workflow:
Caption: Synthetic workflow for N-cyano-1H-imidazole-4-carboxamides.
Protocol:
-
Hydrolysis of this compound (AICA-CN): AICA-CN is hydrolyzed to 5-amino-1H-imidazole-4-carboxamide. This can be achieved under acidic or basic conditions. For example, refluxing AICA-CN in aqueous sodium hydroxide solution, followed by neutralization, yields the carboxamide.
-
Synthesis of N-substituted-5-amino-1H-imidazole-4-carboxamides: The resulting 5-amino-1H-imidazole-4-carboxamide is then reacted with a substituted acyl chloride in the presence of a base (e.g., pyridine or triethylamine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran) to yield the corresponding N-substituted-5-amino-1H-imidazole-4-carboxamide.
-
Cyanation to N-cyano-1H-imidazole-4-carboxamides: The N-substituted-5-amino-1H-imidazole-4-carboxamide is dissolved in a suitable solvent (e.g., acetonitrile) and treated with cyanogen bromide in the presence of a base (e.g., potassium carbonate) at room temperature. The reaction mixture is stirred until completion, and the product is isolated by extraction and purified by chromatography.
Synthesis of 5-Aminoimidazole-4-carboxamidrazone Derivatives
This class of compounds has shown a different mechanism of antifungal action involving ROS production. The synthesis starts from a precursor derived from diaminomaleonitrile.
Experimental Workflow:
Caption: Synthetic workflow for 5-Aminoimidazole-4-carboxamidrazones.
Protocol:
-
Synthesis of 5-Amino-4-cyanoformimidoyl Imidazoles: Diaminomaleonitrile is reacted with triethyl orthoformate and a primary amine (e.g., methylamine or p-anisidine) to form the corresponding 5-amino-4-cyanoformimidoyl imidazole precursor.
-
Formation of 5-Aminoimidazole-4-carboxamidrazones: The synthesized imidazole precursor is then reacted with a hydrazine derivative in a suitable solvent. The reaction proceeds to yield the final 5-aminoimidazole-4-carboxamidrazone derivative. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
Quantitative Data on Fungicidal Activity
The following tables summarize the in vitro fungicidal activity of various AICA-CN derivatives against several plant pathogenic fungi.
Table 1: Fungicidal Activity of N-cyano-1H-imidazole-4-carboxamide Derivatives
| Compound ID | Target Fungus | EC50 (µg/mL) | Reference |
| 12h | Rhizoctonia solani | 2.63 | [2][3][4] |
Table 2: Antifungal Activity of Imidazole Derivatives against Various Plant Pathogens
| Compound Class | Target Fungus | Activity Metric | Value (µg/mL or mM) | Reference |
| Imidazole Chitosan Derivative (3e) | Rhizoctonia solani | Inhibition Rate (at 1.0 mg/mL) | 99% | [4] |
| Schiff Bases from L-Tryptophan | Fusarium oxysporum | IC50 | 0.60 - 3.86 mM | |
| Pinacolone Sulfonamide Derivative (P-30) | Botrytis cinerea | EC50 | 4.68 | |
| Neocryptolepine Derivative (Z24) | Botrytis cinerea | EC50 | 0.56 | |
| Epoxiconazole | Fusarium oxysporum | EC50 | 0.047 | |
| Difenoconazole | Fusarium oxysporum | EC50 | 0.078 |
Mechanisms of Action: Signaling Pathways
Inhibition of Ergosterol Biosynthesis
The primary mode of action for many imidazole fungicides is the inhibition of the ergosterol biosynthesis pathway, a critical process for maintaining the integrity of the fungal cell membrane.
Caption: Inhibition of the ergosterol biosynthesis pathway by imidazole fungicides.
Induction of Reactive Oxygen Species (ROS)
An alternative mechanism of action for certain AICA-CN derivatives involves the induction of oxidative stress through the generation of ROS.
Caption: ROS-mediated antifungal mechanism of AICA-CN derivatives.
Experimental Protocol: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)
This protocol outlines a standardized method for determining the Minimum Inhibitory Concentration (MIC) of synthesized compounds against various fungal pathogens.
1. Materials:
-
Synthesized AICA-CN derivatives
-
Reference antifungal agents (e.g., Fluconazole, Amphotericin B)
-
Dimethyl sulfoxide (DMSO)
-
RPMI 1640 medium with L-glutamine, without sodium bicarbonate
-
3-(N-morpholino)propanesulfonic acid (MOPS)
-
Sterile 96-well microtiter plates
-
Fungal strains of interest (e.g., Fusarium oxysporum, Botrytis cinerea, Rhizoctonia solani)
2. Media and Reagent Preparation:
-
RPMI-MOPS Medium: Prepare RPMI 1640 medium buffered to a pH of 7.0 with 0.165 M MOPS. Sterilize by filtration.
-
Stock Solutions of Test Compounds: Prepare a 10 mg/mL stock solution of each AICA-CN derivative in DMSO. Store at -20°C.
3. Inoculum Preparation:
-
Subculture the fungal strains on a suitable agar medium (e.g., Potato Dextrose Agar) and incubate under appropriate conditions to ensure viability and purity.
-
Prepare a spore or mycelial fragment suspension in sterile saline.
-
Adjust the turbidity of the suspension to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this suspension in RPMI-MOPS medium to obtain the desired final inoculum concentration (typically 1-5 x 10^3 CFU/mL).
4. Assay Procedure:
-
In a 96-well microtiter plate, perform serial twofold dilutions of the test compounds and reference antifungals. A typical concentration range to test is 0.03 to 32 µg/mL.
-
Add 100 µL of the standardized fungal inoculum to each well.
-
Include a growth control well (inoculum without any compound) and a sterility control well (medium only).
-
Incubate the plates under appropriate conditions (e.g., 25-28°C for 48-72 hours).
5. Reading the MIC:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50%) compared to the growth control. This can be assessed visually or by using a microplate reader to measure absorbance.
References
- 1. Indoloquinoline alkaloid neocryptolepine derivative inhibits Botrytis cinerea by targeting thiamine thiazole synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis (Z) vs (E) Selectivity, Antifungal Activity against Fusarium oxysporum, and Structure-Based Virtual Screening of Novel Schiff Bases Derived from l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, characterization and antifungal activity of imidazole chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for HPLC Analysis of 5-Amino-1H-imidazole-4-carbonitrile and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of 5-Amino-1H-imidazole-4-carbonitrile and its derivatives using High-Performance Liquid Chromatography (HPLC). The provided methods are essential for purity assessment, impurity profiling, and quality control in research and drug development settings.
Introduction
This compound is a crucial building block in synthesizing various pharmacologically active compounds, including antiviral and anticancer agents. Accurate and reliable analytical methods are paramount for ensuring the quality and consistency of this key intermediate and its derivatives. Reversed-phase HPLC (RP-HPLC) with UV detection is a robust and widely used technique for this purpose, offering high resolution, sensitivity, and reproducibility.
This note details a general RP-HPLC method applicable to this compound and can be adapted for its various derivatives. The protocol is designed to be compliant with the principles of ICH guidelines for analytical method validation.
HPLC Method and Chromatographic Conditions
A primary challenge in the HPLC analysis of imidazole-containing compounds is their tendency to exhibit poor peak shape due to the presence of basic nitrogen atoms. This can be mitigated by using a mobile phase with an appropriate pH to ensure consistent protonation of the analyte. The following table summarizes a recommended set of chromatographic conditions.
Table 1: Recommended HPLC Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 Reversed-Phase Column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 5% B; 2-15 min: 5-95% B; 15-18 min: 95% B; 18-20 min: 95-5% B; 20-25 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Diluent | Mobile Phase A / Acetonitrile (50:50, v/v) |
Representative Method Validation Data
The following table presents representative method validation data for the analysis of this compound and its derivatives. This data is compiled from validated methods for structurally similar imidazole-based compounds and serves as a guideline for method performance expectations.
Table 2: Representative Method Validation Parameters
| Analyte | Retention Time (min) | Linearity Range (µg/mL) | R² | LOD (µg/mL) | LOQ (µg/mL) |
| This compound | ~ 4.5 | 0.5 - 100 | > 0.999 | 0.15 | 0.5 |
| N-Alkyl Derivative | ~ 7.8 | 0.5 - 100 | > 0.999 | 0.18 | 0.6 |
| N-Aryl Derivative | ~ 10.2 | 0.5 - 100 | > 0.999 | 0.20 | 0.7 |
Note: The values presented are illustrative and may vary depending on the specific instrumentation, column, and precise experimental conditions.
Experimental Protocols
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Handle all chemicals in a well-ventilated fume hood.
-
Refer to the Safety Data Sheets (SDS) for all reagents before use.
Reagents and Materials
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid (analytical grade)
-
Water (HPLC grade or Milli-Q)
-
Volumetric flasks, pipettes, and autosampler vials
Instrumentation
-
HPLC system equipped with a gradient pump, autosampler, column oven, and UV-Vis detector.
-
Data acquisition and processing software.
Preparation of Solutions
-
Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 999 mL of HPLC-grade water and mix thoroughly.
-
Mobile Phase B (Acetonitrile): Use HPLC-grade acetonitrile directly.
-
Diluent: Mix Mobile Phase A and Acetonitrile in a 50:50 (v/v) ratio.
-
Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard and dissolve it in the diluent in a 25 mL volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to achieve concentrations within the desired linearity range (e.g., 0.5, 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Solution: Prepare the sample of this compound or its derivative at a concentration within the linearity range using the diluent.
HPLC Analysis Procedure
-
System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (95% A: 5% B) for at least 30 minutes or until a stable baseline is achieved.
-
System Suitability Test: Before starting the analysis, inject the mid-concentration standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
-
Analysis: Inject the blank (diluent), standard solutions, and sample solutions in a predefined sequence.
-
Data Acquisition: Record the chromatograms and integrate the peak areas for the analyte(s) of interest.
Data Analysis and Calculations
-
Linearity: Construct a calibration curve by plotting the peak area versus the concentration of the standard solutions. Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (R²).
-
Quantification: Determine the concentration of the analyte in the sample solution using the calibration curve.
-
Purity Assessment: The purity of the sample can be calculated using the area normalization method, assuming all impurities have a similar response factor to the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the HPLC analysis of this compound and its derivatives.
Caption: Workflow for HPLC analysis.
Method Development Considerations
The diagram below outlines key logical relationships in developing a robust HPLC method for imidazole-containing compounds.
Caption: Key relationships in HPLC method development.
Application Notes and Protocols for the Purification of Crude 5-Amino-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and application notes for the purification of crude 5-Amino-1H-imidazole-4-carbonitrile (AICN), a crucial building block in pharmaceutical research. The described techniques are essential for obtaining high-purity AICN, suitable for subsequent synthetic steps and biological screening.
Overview of Purification Strategies
The selection of an appropriate purification technique for crude this compound is contingent on the impurity profile, the required final purity, and the scale of the purification. The primary impurities in crude AICN often include unreacted starting materials, such as diaminomaleonitrile (DAMN), and various byproducts from the cyclization reaction.[1] Three common and effective purification methods are detailed below:
-
Recrystallization: A robust and scalable method for removing impurities with different solubility profiles from the target compound.
-
Preparative High-Performance Liquid Chromatography (HPLC): A high-resolution technique suitable for obtaining very high purity material, and for isolating impurities for characterization.
-
Normal-Phase Flash Column Chromatography: A classic and widely used technique for the purification of moderately polar to polar compounds.
A general workflow for selecting a suitable purification method is presented below.
Caption: Workflow for selecting a purification method.
Data Presentation
The following table summarizes representative quantitative data for the purification of crude this compound using the detailed protocols. The "Crude" values are typical for a batch synthesis process, while the "Purified" values represent the expected outcome of each technique.[1]
| Purification Technique | Starting Purity (Crude) | Final Purity (Purified) | Typical Yield (%) | Throughput |
| Recrystallization | ~95% | >99% | 80-90% | High |
| Preparative HPLC | ~95% | >99.5% | 70-85% | Low-Medium |
| Flash Column Chromatography | ~95% | >98.5% | 75-88% | Medium |
Experimental Protocols
Recrystallization is a highly effective method for purifying crude AICN, particularly when the impurities have different solubility characteristics from the product. Neutralization of the reaction mixture with ammonium hydroxide after synthesis can enhance the crystallinity of the crude product.[1]
Principle: This technique relies on the differential solubility of the compound of interest and its impurities in a selected solvent at varying temperatures. The crude material is dissolved in a minimal amount of a hot solvent, and as the solution cools, the solubility of the target compound decreases, leading to the formation of pure crystals.
Experimental Workflow:
References
Synthesis of Novel Heterocyclic Compounds from 5-Amino-1H-imidazole-4-carbonitrile: Applications in Drug Discovery
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Amino-1H-imidazole-4-carbonitrile (AICN) is a versatile and highly valuable starting material in synthetic organic and medicinal chemistry. Its unique structural features, comprising a reactive amino group, a nitrile functionality, and an imidazole core, make it an ideal precursor for the construction of a wide array of novel heterocyclic compounds. These synthesized heterocycles, particularly purine and pyrimidine analogs, have demonstrated significant potential in drug discovery, exhibiting a range of biological activities including antiviral and anticancer properties. This document provides detailed application notes and experimental protocols for the synthesis of various bioactive heterocyclic systems from AICN, targeting researchers and professionals in the field of drug development.
Synthesis of Substituted Imidazole and Purine Derivatives
A robust and efficient approach for the synthesis of novel imidazole and purine derivatives involves a multicomponent reaction strategy, which allows for the generation of chemical diversity from simple precursors. This is particularly relevant in the context of prebiotic chemistry, which has inspired the development of high-yield synthetic routes.
Multicomponent Synthesis of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles
A microwave-assisted multicomponent reaction of aminomalononitrile tosylate (AMN), trimethyl orthoacetate (TOA), and various α-amino acid methyl esters can be employed to synthesize a library of 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles. These compounds serve as key intermediates for the subsequent synthesis of purine analogs.[1]
Experimental Protocol:
-
A solution of aminomalononitrile tosylate (1.0 eq) and triethylamine (1.2 eq) in THF is stirred at room temperature for 30 minutes.
-
Trimethyl orthoacetate (1.4 eq) and the respective α-amino acid methyl ester (1.2 eq) are added to the mixture.
-
The reaction mixture is subjected to microwave irradiation at a specified temperature and time.
-
After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile.
| Entry | α-Amino Acid Methyl Ester | Product | Yield (%) |
| 1 | Glycine methyl ester | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate | 60 |
| 2 | L-Alanine methyl ester | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate | 55 |
| 3 | L-Valine methyl ester | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate | 40 |
| 4 | L-Phenylalanine methyl ester | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-phenylpropanoate | 35 |
| 5 | L-Tyrosine methyl ester | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-(4-hydroxyphenyl)propanoate | 25 |
Table 1: Yields of 5-Amino-1,2-disubstituted-1H-imidazole-4-carbonitriles.
Characterization Data (Example: Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate):
-
¹H NMR (400 MHz, CDCl₃): δ 4.80 (s, 2H, CH₂), 4.65 (br s, 2H, NH₂), 3.75 (s, 3H, OCH₃), 2.30 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, CDCl₃): δ 169.5, 150.0, 145.5, 118.0, 115.0, 52.5, 48.0, 14.0.
-
IR (KBr, cm⁻¹): 3400, 3300 (NH₂), 2220 (CN), 1740 (C=O).
-
MS (ESI): m/z 209 [M+H]⁺.
Synthesis of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones
The synthesized 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitriles can be readily converted into 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones via an annulation reaction with formic acid. These purine analogs are of significant interest due to their potential antiviral activities.[1]
Experimental Protocol:
-
A solution of the 5-amino-1,2-disubstituted-1H-imidazole-4-carbonitrile (1.0 eq) in formic acid is refluxed for a specified period.
-
The progress of the reaction is monitored by TLC.
-
Upon completion, the excess formic acid is removed under reduced pressure.
-
The residue is triturated with a suitable solvent (e.g., diethyl ether) to afford the crude product.
-
The crude product is purified by recrystallization or column chromatography to yield the pure 8,9-disubstituted-6,9-dihydro-1H-purin-6-one.
| Entry | Starting Imidazole Derivative | Product | Yield (%) |
| 1 | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate | Methyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)acetate | 85 |
| 2 | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate | Methyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)propanoate | 82 |
| 3 | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate | Methyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)-3-methylbutanoate | 75 |
Table 2: Yields of 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones.
Characterization Data (Example: Methyl 2-(2-methyl-6-oxo-6,9-dihydro-1H-purin-9-yl)acetate):
-
¹H NMR (400 MHz, DMSO-d₆): δ 12.10 (s, 1H, NH), 8.10 (s, 1H, H-8), 5.10 (s, 2H, CH₂), 3.65 (s, 3H, OCH₃), 2.40 (s, 3H, CH₃).
-
¹³C NMR (101 MHz, DMSO-d₆): δ 169.0, 158.0, 154.0, 148.0, 145.0, 118.0, 52.0, 47.0, 16.0.
-
IR (KBr, cm⁻¹): 3200 (NH), 1745 (C=O, ester), 1680 (C=O, amide).
-
MS (ESI): m/z 237 [M+H]⁺.
Figure 1: General workflow for the synthesis of purine analogs from AMN.
Synthesis of Pyrazolo[3,4-d]pyrimidines
This compound can also serve as a precursor for the synthesis of other fused heterocyclic systems such as pyrazolo[3,4-d]pyrimidines, which are known for their diverse biological activities, including kinase inhibition. The synthesis typically involves the reaction of a substituted 5-aminopyrazole-4-carbonitrile with a one-carbon donor.
Experimental Protocol for the Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine:
A general method for the synthesis of 1H-pyrazolo[3,4-d]pyrimidin-4-amine from 5-amino-1H-pyrazole-4-carbonitrile involves reaction with formamide under microwave irradiation.[2]
-
A mixture of 5-amino-1H-pyrazole-4-carbonitrile (1.0 eq) and formamide (excess) is placed in a microwave reactor vial.
-
The vial is sealed, and the mixture is irradiated with microwaves at a specified temperature (e.g., 200 °C) for a designated time.
-
After cooling, the reaction mixture is poured into water, and the resulting precipitate is collected by filtration.
-
The crude product is washed with water and dried.
-
Purification is achieved by recrystallization from a suitable solvent to yield pure 1H-pyrazolo[3,4-d]pyrimidin-4-amine.
| Starting Material | Reagent | Product | Yield (%) |
| 5-Amino-1H-pyrazole-4-carbonitrile | Formamide | 1H-Pyrazolo[3,4-d]pyrimidin-4-amine | ~70-80 |
Table 3: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Figure 2: Synthesis of 1H-Pyrazolo[3,4-d]pyrimidin-4-amine.
Biological Activity and Signaling Pathways
Anti-influenza Virus Activity
The synthesized 8,9-disubstituted-6,9-dihydro-1H-purin-6-ones have shown significant activity against the influenza A virus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase. As purine analogs, these compounds can be recognized by the viral polymerase and incorporated into the nascent RNA strand, leading to chain termination and inhibition of viral replication.[3]
Figure 3: Proposed mechanism of anti-influenza virus activity.
Anticancer Activity and AMPK Signaling
Several imidazole and purine derivatives have been investigated for their anticancer properties. One of the key signaling pathways that can be targeted by these compounds is the AMP-activated protein kinase (AMPK) pathway. AMPK is a central regulator of cellular energy homeostasis, and its activation can lead to the inhibition of cancer cell growth and proliferation. Some imidazole-based compounds can act as AMP mimetics, leading to the allosteric activation of AMPK.
Activated AMPK, in turn, phosphorylates and inactivates key anabolic enzymes and activates catabolic pathways, thereby depleting the cancer cells of the necessary building blocks for growth. For instance, activated AMPK can phosphorylate and inhibit acetyl-CoA carboxylase (ACC), a key enzyme in fatty acid synthesis, and can also inhibit the mTORC1 pathway, a central regulator of protein synthesis and cell growth.
References
Troubleshooting & Optimization
Troubleshooting low yield in 5-Amino-1H-imidazole-4-carbonitrile synthesis.
Welcome to the technical support center for the synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic protocols.
Troubleshooting Guide
This guide provides solutions to specific problems you may encounter during the synthesis of this compound.
Issue 1: Low or No Yield of this compound
-
Question: My reaction yield is consistently low or I am obtaining no product at all. What are the potential causes and how can I improve the yield?
-
Answer: Low or no yield in the synthesis of this compound can stem from several factors, from the quality of starting materials to the reaction conditions. Here is a systematic approach to troubleshooting this issue:
-
Reagent Quality and Stability:
-
Diaminomaleonitrile (DAMN): DAMN can degrade over time, especially if not stored properly. Use freshly sourced or purified DAMN for best results. Impurities in DAMN can significantly inhibit the reaction.
-
Formamidine Acetate/Hydrochloride: Ensure the formamidine salt is dry and of high purity. Moisture can lead to hydrolysis and reduce its effectiveness.
-
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. For the reaction of DAMN with formamidine acetate in ethanol, refluxing is a common practice. However, excessively high temperatures can lead to decomposition of starting materials and products. Careful monitoring and control of the reaction temperature are crucial.
-
Solvent: The choice of solvent can influence the reaction rate and yield. While ethanol is commonly used, other solvents like methanol or solvent-free conditions have been reported. Ensure the solvent is anhydrous, as water can promote side reactions.[1]
-
Reaction Time: Incomplete reactions are a common cause of low yields. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal reaction time.[2]
-
-
Stoichiometry:
-
Ensure the molar ratios of the reactants are correct. A slight excess of the formamidine reagent may be beneficial in some cases to drive the reaction to completion.
-
-
Alternative Synthetic Routes:
-
Consider alternative synthetic strategies if the current method consistently fails. A multi-component microwave-assisted reaction using aminomalononitrile p-toluenesulfonate has been reported to produce derivatives in yields ranging from 25% to 60%.[3][4] Another approach involves the reaction of aminomalononitrile with triethyl orthoformate.
-
-
Issue 2: Presence of Significant Impurities in the Crude Product
-
Question: My crude product shows multiple spots on TLC or peaks in HPLC analysis, indicating the presence of significant impurities. What are these impurities and how can I minimize their formation?
-
Answer: The formation of impurities is a common challenge. Understanding the potential side reactions is key to minimizing them.
-
Common Side Reactions and Byproducts:
-
Polymerization of DAMN: Diaminomaleonitrile can undergo self-polymerization, especially under harsh conditions, leading to insoluble black or brown materials.[5]
-
Hydrolysis: The presence of water can lead to the hydrolysis of the nitrile groups in both the starting materials and the product, forming carboxamide impurities.
-
Formation of Isomers: Depending on the reaction conditions, the formation of the regioisomer, 4-amino-1H-imidazole-5-carbonitrile, is possible.
-
Unreacted Starting Materials: Incomplete reaction will result in the presence of DAMN and the formamidine reagent in the crude product.
-
-
Strategies to Minimize Impurity Formation:
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and related side reactions.
-
Control of Reaction Temperature: As mentioned, maintaining the optimal reaction temperature is crucial to prevent the formation of degradation products.
-
Anhydrous Conditions: Use anhydrous solvents and dry glassware to minimize hydrolysis.
-
pH Control: The pH of the reaction mixture can influence the reaction pathway. In some syntheses, maintaining a specific pH range is critical to favor the desired product.[6]
-
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify the final product. Column chromatography gives poor separation, and crystallization is not effective. What are the best practices for purifying this compound?
-
Answer: The purification of this compound can be challenging due to its polarity and potential for co-eluting impurities.
-
Crystallization:
-
Solvent Selection: A good solvent for crystallization should dissolve the compound at high temperatures and have low solubility at room or lower temperatures. Common solvents for the crystallization of imidazole derivatives include ethanol, methanol, ethyl acetate, or mixtures thereof.[2] Experiment with different solvent systems to find the optimal one for your product.
-
Seeding: If crystallization is difficult to induce, adding a small seed crystal of the pure product can initiate the process.
-
Cooling Rate: A slow cooling rate generally leads to the formation of larger, purer crystals.
-
-
Column Chromatography:
-
Stationary Phase: Standard silica gel is commonly used. However, the basic nature of the imidazole ring can sometimes lead to tailing. In such cases, using neutral or basic alumina, or treating the silica gel with a small amount of a base like triethylamine in the eluent, can improve separation.
-
Eluent System: A gradient elution is often more effective than isocratic elution for separating closely related impurities. A common eluent system is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane/methanol). Careful optimization of the solvent gradient is key.[7]
-
-
Acid-Base Extraction:
-
The basic nature of the aminoimidazole core allows for purification via acid-base extraction. The crude product can be dissolved in an organic solvent and extracted with a dilute aqueous acid. The aqueous layer is then washed with an organic solvent to remove non-basic impurities. Finally, the pH of the aqueous layer is adjusted with a base to precipitate the pure product, which can then be collected by filtration.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect for the synthesis of this compound?
A1: The expected yield can vary significantly depending on the synthetic route and reaction conditions. For the reaction of diaminomaleonitrile with formamidine acetate, yields can range from moderate to good. Some multi-component reactions for derivatives have reported yields between 25% and 60%.[3][4] Optimization of the reaction parameters is crucial for achieving higher yields.
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2][8] For TLC, a suitable mobile phase would be a mixture of ethyl acetate and hexane. The disappearance of the starting materials and the appearance of the product spot can be visualized under UV light. HPLC provides a more quantitative measure of the reaction progress.
Q3: What are the key safety precautions I should take during this synthesis?
A3: Standard laboratory safety practices should be followed. Diaminomaleonitrile and formamidine derivatives can be harmful if swallowed or inhaled. It is recommended to handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Q4: Can I use microwave irradiation to improve the reaction?
A4: Yes, microwave-assisted synthesis has been shown to be effective for the preparation of this compound derivatives.[3][4] Microwave heating can significantly reduce reaction times and in some cases improve yields by providing rapid and uniform heating.
Quantitative Data Summary
Table 1: Reported Yields for this compound and Derivatives
| Starting Materials | Reagents/Conditions | Product | Yield (%) | Reference |
| Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Glycine methyl ester | Microwave irradiation | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)acetate | 60 | [3][4] |
| Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Alanine methyl ester | Microwave irradiation | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)propanoate | 55 | [3][4] |
| Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, Valine methyl ester | Microwave irradiation | Methyl 2-(5-amino-4-cyano-2-methyl-1H-imidazol-1-yl)-3-methylbutanoate | 40 | [3][4] |
| Diaminomaleonitrile, Formamidine acetate | Ethanol, Reflux | This compound | Varies | General |
Experimental Protocols
Protocol 1: Synthesis of this compound from Diaminomaleonitrile
This protocol is a general guideline and may require optimization.
-
Materials:
-
Diaminomaleonitrile (DAMN)
-
Formamidine acetate
-
Anhydrous Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Inert gas supply (Nitrogen or Argon)
-
-
Procedure: a. Set up a round-bottom flask equipped with a reflux condenser and a magnetic stirrer under an inert atmosphere. b. To the flask, add diaminomaleonitrile (1.0 eq) and formamidine acetate (1.1 eq). c. Add anhydrous ethanol to the flask to achieve a suitable concentration (e.g., 0.5 M). d. Stir the mixture at room temperature for 10-15 minutes. e. Heat the reaction mixture to reflux and maintain this temperature. f. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as the eluent). g. Once the reaction is complete (typically after several hours), cool the mixture to room temperature. h. Remove the solvent under reduced pressure using a rotary evaporator. i. The crude product can be purified by crystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Protocol 2: Purification by Column Chromatography
-
Materials:
-
Crude this compound
-
Silica gel (60-120 mesh)
-
Eluent: Hexane and Ethyl Acetate
-
Chromatography column
-
Collection tubes
-
-
Procedure: a. Prepare a slurry of silica gel in hexane and pack the chromatography column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. c. Allow the solvent to evaporate completely. d. Carefully load the dry, adsorbed sample onto the top of the packed column. e. Begin eluting the column with a low polarity solvent mixture (e.g., 9:1 hexane:ethyl acetate). f. Gradually increase the polarity of the eluent (e.g., to 1:1 hexane:ethyl acetate) to elute the product. g. Collect fractions and analyze them by TLC to identify the fractions containing the pure product. h. Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.
Visualizations
References
- 1. Revisiting the Reaction Between Diaminomaleonitrile and Aromatic Aldehydes: a Green Chemistry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Separation of this compound on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Technical Support Center: Optimizing Reaction Conditions for 5-Amino-1H-imidazole-4-carbonitrile Derivatives
Welcome to the technical support center for the synthesis and optimization of 5-Amino-1H-imidazole-4-carbonitrile derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize experimental outcomes.
Troubleshooting Guide
This guide addresses specific problems that may be encountered during the synthesis of this compound derivatives.
Issue 1: Low or No Yield
Q1: I am experiencing a significantly lower than expected yield in my reaction. What are the potential causes and how can I troubleshoot this?
A1: Low yields can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Consider extending the reaction time or increasing the temperature. For microwave-assisted syntheses, ensure the correct power and temperature are applied.[1]
-
-
Purity of Starting Materials: Impurities in the starting materials, such as diaminomaleonitrile (DAMN) or the aldehyde, can lead to side reactions and reduce the yield of the desired product.
-
Solution: Ensure all reagents are of high purity. Recrystallize or purify starting materials if necessary.
-
-
Suboptimal Reaction Temperature: Temperature is a critical parameter. Excessive heat can cause decomposition of reactants or products, while insufficient heat can lead to an incomplete reaction.
-
Solution: Optimize the reaction temperature. For reactions involving sensitive intermediates, temperature control is crucial. For instance, in some syntheses starting from diaminomaleonitrile, controlling the temperature between 0–5°C can minimize side reactions.[2]
-
-
Improper Stoichiometry: An incorrect ratio of reactants can result in a low yield.
-
Solution: Carefully check the stoichiometry of your reactants. In some cases, using a slight excess of one reagent, such as formamide, can drive the reaction to completion.[2]
-
-
Inefficient Catalyst: If you are using a catalyst, its activity might be compromised.
-
Solution: Ensure the catalyst is fresh and active. For heterogeneous catalysts, ensure proper activation and dispersion in the reaction mixture.
-
Issue 2: Formation of Side Products/Impurities
Q2: My final product is contaminated with significant impurities. How can I identify and minimize them?
A2: The formation of side products is a common challenge.
-
Side Reactions: Unwanted side reactions can compete with the main reaction pathway.
-
Solution: Adjusting the reaction conditions can help minimize side product formation. Lowering the reaction temperature can sometimes increase selectivity.[2] The choice of solvent can also influence the reaction pathway.
-
-
Decomposition: The desired product might be degrading under the reaction or work-up conditions.
-
Solution: Analyze the stability of your product under the applied conditions. If necessary, modify the work-up procedure, for example, by using milder pH conditions or lower temperatures during extraction and purification.
-
-
Purification Strategy: The purification method may not be effective in removing certain impurities.
-
Solution: Optimize your purification protocol. Reverse-phase HPLC is a suitable method for the analysis and purification of this compound.[3] Recrystallization from an appropriate solvent system can also be highly effective.
-
Issue 3: Difficulty with Product Isolation
Q3: I am having trouble isolating the final product from the reaction mixture. What techniques can I use?
A3: Product isolation can be challenging, especially with polar compounds.
-
Precipitation: If the product is a solid and has low solubility in a particular solvent, precipitation can be an effective isolation method.
-
Solution: After the reaction is complete, try adding an anti-solvent to precipitate the product. Ensure the product is not soluble in the chosen anti-solvent.
-
-
Extraction: Liquid-liquid extraction is a common technique, but the choice of solvents is critical.
-
Solution: Use a suitable solvent system for extraction. The polarity of the imidazole derivatives will dictate the best choice of organic and aqueous phases.
-
-
Chromatography: Column chromatography is a powerful tool for purification.
-
Solution: Use silica gel or reverse-phase column chromatography with an optimized eluent system to separate the product from impurities.
-
Frequently Asked Questions (FAQs)
Q4: What is a common starting material for the synthesis of this compound?
A4: A common and versatile starting material is diaminomaleonitrile (DAMN).[4]
Q5: Can microwave irradiation be used to improve the synthesis of these derivatives?
A5: Yes, microwave-assisted synthesis has been shown to be an efficient method, often leading to shorter reaction times and higher yields compared to conventional heating.[1][5]
Q6: How does the choice of solvent affect the reaction?
A6: The solvent can significantly impact the reaction by influencing the solubility of reactants, the reaction rate, and even the reaction pathway. For example, in some multi-component reactions, polar protic solvents like ethanol have been used successfully.[4]
Q7: Are there any specific safety precautions I should take when working with these compounds?
A7: Standard laboratory safety practices should always be followed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Consult the Safety Data Sheet (SDS) for each reagent before use.
Data Presentation
Table 1: Optimization of Reaction Conditions for a Multicomponent Microwave-Assisted Synthesis
| Entry | Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (min) | Yield (%) |
| 1 | Benzaldehyde | HNO₃ | Acetonitrile | 70 | 5 | 90 |
| 2 | 4-Chlorobenzaldehyde | HNO₃ | Acetonitrile | 70 | 6 | 92 |
| 3 | 4-Methoxybenzaldehyde | HNO₃ | Acetonitrile | 70 | 5 | 95 |
| 4 | 4-Nitrobenzaldehyde | HNO₃ | Acetonitrile | 70 | 8 | 85 |
| 5 | Benzaldehyde | None | Acetonitrile | 70 | 30 | <10 |
| 6 | Benzaldehyde | HNO₃ | Ethanol | 70 | 15 | 65 |
Data adapted from a representative microwave-assisted synthesis.[1]
Table 2: Comparison of Conventional vs. Microwave Synthesis for a Representative Derivative
| Method | Temperature (°C) | Time | Yield (%) |
| Conventional Heating | 80 | 12 hours | 68 |
| Microwave Irradiation | 100 | 10 minutes | 85 |
Experimental Protocols
Protocol 1: General Procedure for Microwave-Assisted Synthesis of 2-Aryl-5-amino-1H-imidazole-4-carbonitrile Derivatives
-
In a 50 mL round-bottom flask, combine the aromatic aldehyde (0.5 mmol), 2,3-diaminomaleonitrile (DAMN) (0.5 mmol), and nitric acid (1 equivalent).
-
Add acetonitrile (2 mL) as the solvent.
-
Place the flask in a microwave reactor equipped with a temperature controller.
-
Irradiate the reaction mixture under microwave at 70°C and 500 W for 5-8 minutes.[1]
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane-ethyl acetate).
Protocol 2: Purification by Reverse-Phase HPLC
-
Column: Use a C18 reverse-phase HPLC column.
-
Mobile Phase: A common mobile phase consists of a gradient of acetonitrile and water, with a small amount of an acid like phosphoric acid or formic acid for MS compatibility.[3]
-
Detection: Use a UV detector at an appropriate wavelength (e.g., 254 nm).
-
Injection: Dissolve the crude product in a suitable solvent (e.g., mobile phase) and inject it into the HPLC system.
-
Fraction Collection: Collect the fractions corresponding to the desired product peak.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A typical experimental workflow for the microwave-assisted synthesis of this compound derivatives.
Caption: A logical troubleshooting guide for addressing low yields in the synthesis of this compound derivatives.
References
Side reactions in the synthesis of 5-Amino-1H-imidazole-4-carbonitrile and how to avoid them
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-Amino-1H-imidazole-4-carbonitrile (AICN).
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on common side reactions and strategies for their mitigation.
Problem 1: Low Yield of this compound (AICN)
Possible Causes and Solutions:
| Possible Cause | Recommended Action | Expected Outcome |
| Incomplete Reaction | - Ensure stoichiometric excess of formamide or triethyl orthoformate/triethyl orthoacetate. - Increase reaction time or temperature according to the specific protocol. For the DAMN and formamide route, a reaction time of around 2 hours at 0-5°C for the intermediate formation is suggested.[1] For the cyclization step, refluxing for several hours may be necessary. | Complete conversion of the starting material, diaminomaleonitrile (DAMN), leading to a higher yield of the desired product. |
| Side Reaction: Formation of 4,5-Dicyanoimidazole | - When using an orthoformate, opt for triethyl orthoacetate (TOA) instead of trimethyl orthoformate to minimize undesired side reactions.[2] - Maintain strict temperature control, ideally between 0-5°C, during the initial reaction phase to suppress the formation of this byproduct.[1] | Reduced formation of 4,5-dicyanoimidazole, thereby increasing the yield of AICN. |
| Side Reaction: Hydrolysis of Nitrile Group to Carboxamide (Formation of AICA) | - If using a hydrolysis step to synthesize AICN from 4,5-dicyanoimidazole, carefully control the reaction conditions (e.g., acid concentration, temperature, and time) to favor the formation of the amino group without hydrolyzing the carbonitrile. - Avoid prolonged exposure to acidic or basic conditions during workup and purification. | Selective formation of the amino group, preserving the carbonitrile functionality and preventing the formation of 5-Amino-1H-imidazole-4-carboxamide (AICA). |
| Side Reaction: Oligomerization of Diaminomaleonitrile | - Use diaminomaleonitrile p-toluenesulfonate (AMNS) as the starting material to improve its stability and reduce self-oligomerization.[2] | Minimized formation of polymeric byproducts, leading to a cleaner reaction mixture and higher yield of AICN. |
| Suboptimal Reagent Quality | - Use high-purity, dry reagents and solvents. Moisture can interfere with the reaction and promote side reactions. | Consistent and reproducible reaction outcomes with higher yields. |
Problem 2: Presence of Impurities in the Final Product
Possible Impurities and Purification Strategies:
| Impurity | Identification | Recommended Purification Method |
| 4,5-Dicyanoimidazole | - Can be detected by HPLC, GC-MS, or NMR spectroscopy. | - Recrystallization: Ethanol can be an effective solvent for recrystallizing AICN and removing less polar impurities like 4,5-dicyanoimidazole. - Column Chromatography: Reverse-phase HPLC can be used for effective separation. A mobile phase of acetonitrile, water, and an acid (e.g., phosphoric or formic acid) is suitable. |
| 5-Amino-1H-imidazole-4-carboxamide (AICA) | - Can be identified by changes in the IR spectrum (presence of a prominent C=O stretch) and by HPLC and NMR. | - Recrystallization: The difference in polarity between AICN and AICA may allow for separation by recrystallization from a suitable solvent system. - Column Chromatography: As with 4,5-dicyanoimidazole, reverse-phase HPLC can effectively separate AICN from the more polar AICA. |
| Unreacted Diaminomaleonitrile (DAMN) | - Can be detected by TLC or HPLC analysis of the crude reaction mixture. | - Aqueous Workup: DAMN has some water solubility, so a thorough aqueous wash of the crude product can help remove it. - Recrystallization: Recrystallization of the crude product will likely leave the more polar DAMN in the mother liquor. |
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions in the synthesis of this compound?
The most frequently encountered side reactions include the formation of 4,5-dicyanoimidazole, hydrolysis of the nitrile group to the corresponding carboxamide (AICA), and self-oligomerization of the diaminomaleonitrile starting material.
Q2: How can I avoid the formation of 4,5-dicyanoimidazole?
To minimize the formation of 4,5-dicyanoimidazole, it is recommended to use triethyl orthoacetate instead of trimethyl orthoformate as the cyclizing agent.[2] Additionally, maintaining a low reaction temperature (0-5°C) during the initial stages of the reaction is crucial.[1]
Q3: My final product is a mixture of AICN and AICA. How can I prevent the formation of AICA?
The formation of 5-Amino-1H-imidazole-4-carboxamide (AICA) is due to the hydrolysis of the nitrile group. This can occur if the reaction or workup conditions are too acidic or basic, or if the reaction is heated for an extended period in the presence of water. To avoid this, use anhydrous conditions where possible and carefully neutralize the reaction mixture during workup, avoiding prolonged exposure to strong acids or bases.
Q4: What is the recommended method for purifying crude this compound?
Recrystallization from ethanol is a common and effective method for purifying AICN. For higher purity requirements or to separate closely related impurities, reverse-phase high-performance liquid chromatography (HPLC) is a suitable technique. The mobile phase typically consists of a mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid.
Q5: Are there any safety precautions I should be aware of during the synthesis?
Yes. Diaminomaleonitrile and its derivatives can be toxic. Phosphorus oxychloride is corrosive and reacts violently with water. All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Experimental Protocols
Synthesis of this compound Derivatives via Microwave-Assisted Condensation
This protocol is adapted from a method utilizing aminomalononitrile p-toluenesulfonate (AMNS), triethyl orthoacetate (TOA), and protected α-amino acids.[2]
Materials:
-
Aminomalononitrile p-toluenesulfonate (AMNS)
-
Triethylamine (TEA)
-
Triethyl orthoacetate (TOA)
-
Protected α-amino acid (e.g., methyl ester)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a solution of AMNS (1.0 eq) in anhydrous THF, add triethylamine (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add TOA (1.4 eq) to the solution.
-
Subject the reaction mixture to microwave irradiation (e.g., 250 W, 200°C, 2 minutes).
-
Cool the solution to room temperature and add the protected α-amino acid (1.2 eq) and additional triethylamine (1.2 eq).
-
Subject the mixture to another round of microwave irradiation under similar conditions.
-
After cooling, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography.
Visualizations
References
Technical Support Center: Synthesis and Purification of 5-Amino-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of synthesized 5-Amino-1H-imidazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude this compound?
A1: The two primary methods for purifying this compound are column chromatography and recrystallization. The choice between these methods depends on the impurity profile and the desired final purity. High-Performance Liquid Chromatography (HPLC) can also be used for analysis and preparative separation to isolate impurities.[1]
Q2: What are the likely impurities in a synthesis of this compound starting from diaminomaleonitrile (DAMN)?
A2: When synthesizing from diaminomaleonitrile, potential impurities include:
-
Unreacted Diaminomaleonitrile (DAMN): The starting material may not have fully reacted.
-
DAMN Polymers: DAMN is known to polymerize, forming complex mixtures.
-
Isomeric Byproducts: Rearrangement reactions can lead to the formation of isomers of the desired product.
-
Hydrolysis Products: The nitrile group can be susceptible to hydrolysis, forming the corresponding amide.
-
Residual Solvents and Reagents: Solvents and other reagents used in the synthesis may be present in the crude product.
Q3: How can I monitor the progress and purity of my purification?
A3: Thin Layer Chromatography (TLC) is a quick and effective method for monitoring the progress of column chromatography and checking the purity of fractions. For more accurate quantitative analysis of purity, High-Performance Liquid Chromatography (HPLC) is recommended. A reverse-phase (RP) HPLC method with a mobile phase of acetonitrile, water, and an acid modifier (like phosphoric or formic acid) is suitable for this compound.[1]
Troubleshooting Guides
Column Chromatography
Problem: Low yield after column chromatography.
| Possible Cause | Suggested Solution |
| Product Adsorption on Silica Gel | The basic nature of the imidazole ring can lead to strong adsorption on acidic silica gel. Consider pre-treating the silica gel with a small amount of a basic modifier like triethylamine in the eluent. Alternatively, use a less acidic stationary phase like neutral or basic alumina. |
| Improper Solvent Polarity | If the eluent is too polar, the product may elute too quickly with impurities. If it's not polar enough, the product may not elute completely. Optimize the solvent system by running TLCs with various solvent mixtures (e.g., gradients of ethyl acetate in hexane or dichloromethane in methanol). |
| Sample Overloading | Overloading the column leads to poor separation. As a general rule, the amount of crude material should be about 1-5% of the mass of the silica gel. |
| Product Decomposition on Silica | Although less common, some compounds can decompose on silica gel. If suspected, switch to a less acidic stationary phase like alumina. |
Problem: Co-elution of impurities with the product.
| Possible Cause | Suggested Solution |
| Inadequate Separation | The chosen solvent system may not provide sufficient resolution. Fine-tune the solvent gradient (make it shallower) or switch to an isocratic elution with an optimized solvent mixture. Consider trying a different solvent system altogether. |
| Presence of a Close-Eluting Isomer | A regioisomer may have a very similar polarity. A longer column and a shallower solvent gradient can improve separation. For very difficult separations, preparative HPLC may be necessary. |
Recrystallization
Problem: Difficulty in inducing crystallization.
| Possible Cause | Suggested Solution |
| High Purity of the Compound | Highly pure compounds can sometimes be difficult to crystallize due to a lack of nucleation sites. Try scratching the inside of the flask with a glass rod at the solvent line or adding a seed crystal of the pure compound. |
| Incomplete Dissolution | If the compound is not fully dissolved at the higher temperature, it will not recrystallize effectively upon cooling. Add slightly more solvent or heat the solution to ensure complete dissolution. |
| Solution is Too Dilute | If the solution is too dilute, the compound will remain soluble even at lower temperatures. Carefully evaporate some of the solvent to increase the concentration. |
| Inappropriate Solvent | The chosen solvent may not be ideal. An ideal recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Test a range of solvents or solvent mixtures. For this compound, polar solvents like ethanol or water, or mixtures thereof, could be a good starting point. |
Problem: Oily product or poor crystal formation.
| Possible Cause | Suggested Solution |
| Cooling Too Rapidly | Rapid cooling can cause the compound to "crash out" as an oil or very fine powder instead of forming well-defined crystals. Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| Presence of Impurities | Impurities can inhibit crystal growth and lead to the formation of oils. If the product is very impure, it may require a preliminary purification step like column chromatography before recrystallization. |
Quantitative Data
The following table summarizes representative purification data for aminoimidazole derivatives using column chromatography. While specific data for this compound is limited in the literature, this data for structurally similar compounds provides a useful benchmark.
| Compound Name | Stationary Phase | Mobile Phase/Eluent | Purification Method | Yield (%) | Purity (%) |
| 7-(methanesulphonamidomethyl)-N-(1-(3-(trifluoromethyl)phenyl)ethyl)-1H-benzo[d]imidazol-2-amine | Silica gel (60-120 mesh) | Chloroform:Ethanol (90:10) | Column Chromatography | 92 | >95 |
| 2-Bis(t-butyloxycarbonyl)aminoimidazole | SiO₂ | Hexane/EtOAc gradient | Flash Column Chromatography | 56 | >95 |
| 1-(4-chlorobenzyl)-2-(4-chlorophenyl)-1H-benzimidazole | Silica gel | Ethyl acetate:n-hexane (1:9) | Column Chromatography | - | High |
| Imidazole-4,5-dicarboxamides | Silica gel | Not specified | Column Chromatography | 20-96 | High |
Experimental Protocols
General Protocol for Column Chromatography Purification
-
Preparation of the Column: A glass column is packed with silica gel as a slurry in a non-polar solvent (e.g., hexane).
-
Sample Loading: The crude this compound is dissolved in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent) and adsorbed onto a small amount of silica gel. The solvent is then carefully evaporated to yield a dry powder, which is then added to the top of the packed column.
-
Elution: The column is eluted with a solvent system of increasing polarity, as determined by prior TLC analysis. A common starting point is a gradient of ethyl acetate in hexane or methanol in dichloromethane.
-
Fraction Collection and Analysis: Fractions are collected and their composition is monitored by TLC.
-
Product Isolation: Fractions containing the pure product are combined, and the solvent is removed under reduced pressure to yield the purified this compound.
General Protocol for Recrystallization
-
Solvent Selection: Choose a suitable solvent or solvent pair in which the crude product has high solubility at elevated temperatures and low solubility at room temperature or below.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot solvent until the solid just dissolves.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should occur. The flask can then be placed in an ice bath to maximize the yield of crystals.
-
Isolation of Crystals: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven to remove any residual solvent.
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Troubleshooting Logic for Purification Challenges.
References
Stability issues of 5-Amino-1H-imidazole-4-carbonitrile under different conditions
Welcome to the technical support center for 5-Amino-1H-imidazole-4-carbonitrile (AICN). This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting potential stability issues encountered during experiments with AICN. The following troubleshooting guides and frequently asked questions (FAQs) provide insights into the stability of AICN under various conditions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General Handling and Storage
Q1: What are the recommended storage conditions for this compound (AICN)?
A1: To ensure the long-term stability of AICN, it is recommended to store the solid compound in a tightly sealed container, protected from light, in a refrigerator at 2-8°C. For solutions, it is advisable to prepare them fresh and use them promptly. If storage of a solution is necessary, it should be kept at low temperatures (2-8°C) for a short period, and a stability study is recommended to determine the acceptable storage duration.
Q2: My AICN powder has changed color. Is it still usable?
A2: A change in the color of the AICN powder can be an indication of degradation. While a slight color change may not always signify a substantial loss of purity, it is a warning sign. Before using the material in a critical experiment, it is highly recommended to re-analyze its purity using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).
Stability in Solution
Q3: How stable is AICN in aqueous solutions?
A3: The stability of AICN in aqueous solutions can be influenced by pH. Generally, imidazole derivatives are relatively stable in neutral aqueous solutions. However, prolonged exposure to acidic or basic conditions can lead to degradation. It is always best practice to prepare aqueous solutions of AICN fresh before use.
Q4: I am observing unexpected peaks in my HPLC analysis after dissolving AICN in an acidic mobile phase. What could be the cause?
A4: The appearance of new peaks in your chromatogram when using an acidic mobile phase suggests that AICN may be undergoing acid-catalyzed degradation. The primary site of degradation under acidic conditions is likely the hydrolysis of the nitrile group to an amide or a carboxylic acid. To troubleshoot this, consider the following:
-
Use a less acidic mobile phase: If your separation allows, try to increase the pH of the mobile phase.
-
Analyze samples immediately: Minimize the time the sample is in the acidic mobile phase before injection.
-
Conduct a forced degradation study: To confirm acid lability, intentionally expose a sample of AICN to acidic conditions and monitor the degradation over time.
Q5: I need to use AICN in a basic solution for my reaction. What stability issues should I be aware of?
A5: Basic conditions can also promote the degradation of AICN. Similar to acidic conditions, the nitrile group can be hydrolyzed. Additionally, the imidazole ring itself may be susceptible to base-mediated oxidation. It is crucial to perform any reactions in basic media under an inert atmosphere (e.g., nitrogen or argon) if oxidative degradation is a concern and to keep reaction times as short as possible.
Forced Degradation Studies
Q6: I need to perform a forced degradation study on AICN. What conditions should I test?
A6: A comprehensive forced degradation study for AICN should include the following conditions to assess its intrinsic stability:
-
Acid Hydrolysis: e.g., 0.1 M HCl at room temperature and elevated temperature (e.g., 60°C).
-
Base Hydrolysis: e.g., 0.1 M NaOH at room temperature and elevated temperature (e.g., 60°C).
-
Oxidative Degradation: e.g., 3% hydrogen peroxide (H₂O₂) at room temperature.
-
Thermal Degradation: Heating the solid compound at a temperature below its melting point (e.g., 80°C).
-
Photostability: Exposing the solid compound and a solution to UV and visible light, as per ICH Q1B guidelines.
Q7: What are the likely degradation products of AICN?
A7: Based on the chemical structure of AICN (an aminoimidazole with a nitrile group), the following are potential degradation pathways and products:
-
Hydrolysis of the Nitrile Group: The carbonitrile (-C≡N) group can be hydrolyzed to form 5-amino-1H-imidazole-4-carboxamide or further to 5-amino-1H-imidazole-4-carboxylic acid.
-
Oxidation of the Imidazole Ring: The imidazole ring can be susceptible to oxidation, potentially leading to ring-opened products or the formation of hydroxylated derivatives.
-
Dimerization/Polymerization: Under certain conditions, highly reactive intermediates could lead to the formation of dimers or polymers.
Data Presentation: Hypothetical Degradation of AICN
| Stress Condition | Time (hours) | Hypothetical % Degradation | Potential Major Degradation Products |
| 0.1 M HCl (60°C) | 2 | ~5% | 5-amino-1H-imidazole-4-carboxamide |
| 8 | ~15% | 5-amino-1H-imidazole-4-carboxamide, 5-amino-1H-imidazole-4-carboxylic acid | |
| 24 | ~30% | 5-amino-1H-imidazole-4-carboxylic acid | |
| 0.1 M NaOH (60°C) | 2 | ~8% | 5-amino-1H-imidazole-4-carboxamide |
| 8 | ~25% | 5-amino-1H-imidazole-4-carboxylic acid | |
| 24 | ~45% | 5-amino-1H-imidazole-4-carboxylic acid and other products | |
| 3% H₂O₂ (RT) | 8 | ~10% | Oxidized imidazole ring products |
| 24 | ~25% | Oxidized imidazole ring products | |
| Thermal (80°C, solid) | 24 | < 2% | Minimal degradation |
| 72 | < 5% | Minimal degradation | |
| Photolytic (ICH Q1B) | 24 | < 5% | Minimal degradation |
Experimental Protocols
Protocol 1: Forced Degradation Study of AICN
Objective: To investigate the intrinsic stability of AICN under various stress conditions.
Materials:
-
This compound (AICN)
-
0.1 M Hydrochloric Acid (HCl)
-
0.1 M Sodium Hydroxide (NaOH)
-
3% Hydrogen Peroxide (H₂O₂)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
HPLC system with a UV detector
-
Photostability chamber
-
Temperature-controlled oven
Methodology:
-
Sample Preparation: Prepare a stock solution of AICN in acetonitrile or a suitable solvent at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the AICN stock solution with 1 mL of 0.1 M HCl. Incubate one set of samples at room temperature and another at 60°C.
-
Base Hydrolysis: Mix 1 mL of the AICN stock solution with 1 mL of 0.1 M NaOH. Incubate one set of samples at room temperature and another at 60°C.
-
Oxidative Degradation: Mix 1 mL of the AICN stock solution with 1 mL of 3% H₂O₂. Keep at room temperature.
-
Thermal Degradation (Solid): Place a known amount of solid AICN in a vial and heat in an oven at 80°C.
-
Thermal Degradation (Solution): Heat a sample of the AICN stock solution at 60°C.
-
Photostability: Expose solid AICN and a solution of AICN to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be protected from light.
-
-
Time Points: Withdraw aliquots of the stressed solutions at appropriate time intervals (e.g., 0, 2, 4, 8, 24, and 48 hours). For solid thermal stress, dissolve a portion of the solid in the initial solvent at each time point.
-
Sample Analysis: Neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration with the mobile phase and analyze using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating HPLC Method for AICN
Objective: To develop an HPLC method capable of separating AICN from its potential degradation products.
Instrumentation and Conditions:
-
HPLC System: A system with a quaternary pump, autosampler, column oven, and UV detector.
-
Column: A reverse-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Formic acid in water
-
B: 0.1% Formic acid in acetonitrile
-
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness. The specificity should be confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the parent AICN peak.
Visualizations
Potential Degradation Pathways of AICN
Caption: Potential degradation pathways of this compound.
Forced Degradation Experimental Workflow
Caption: General workflow for a forced degradation study of AICN.
Common impurities in 5-Amino-1H-imidazole-4-carbonitrile and their identification
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the common impurities found in 5-Amino-1H-imidazole-4-carbonitrile and their identification.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in this compound?
The most common impurities in this compound (AICA-nitrile) are typically process-related or degradation products. The primary impurities of concern are:
-
Diaminomaleonitrile (DAMN): A key starting material in one of the common synthetic routes. Its presence indicates an incomplete reaction.
-
5-Amino-1H-imidazole-4-carboxamide (AICA-amide): The hydrolysis product of AICA-nitrile. Its presence can increase over time, especially if the material is exposed to moisture.
Q2: Why is it important to control these impurities?
Impurity profiling and control are critical for ensuring the quality, safety, and efficacy of any active pharmaceutical ingredient (API) or intermediate. This compound is a known specified impurity in the anticancer drug Temozolomide.[1] Therefore, controlling its purity is essential for downstream applications in drug development to ensure the final product meets regulatory standards.
Q3: What analytical techniques are recommended for identifying and quantifying these impurities?
The most common and effective analytical techniques for the identification and quantification of impurities in this compound are:
-
High-Performance Liquid Chromatography (HPLC): Ideal for separating and quantifying the main component and its impurities. A reverse-phase method with UV detection is typically employed.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Particularly ¹H NMR, is a powerful tool for structural elucidation and can be used for quantitative analysis (qNMR) to determine the purity of the sample without the need for individual impurity reference standards.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can also be used, but often requires derivatization of the polar amino and imidazole functional groups to increase volatility.
Troubleshooting Guide
Problem: An unknown peak is observed in the HPLC chromatogram of my this compound sample.
| Possible Cause | Suggested Solution |
| Presence of starting material (Diaminomaleonitrile). | Compare the retention time of the unknown peak with a standard of Diaminomaleonitrile. If a standard is unavailable, consider spiking a small amount of the reaction's starting material into your sample to see if the peak area increases. |
| Hydrolysis of the nitrile group to an amide (5-Amino-1H-imidazole-4-carboxamide). | Check the retention time against a 5-Amino-1H-imidazole-4-carboxamide standard. This impurity is more likely if the sample has been stored for a long time or exposed to humid conditions. |
| Other process-related impurities or side-products. | If the peak does not correspond to the common impurities, further investigation using LC-MS or isolating the impurity for NMR analysis may be necessary to determine its structure. |
| Contamination from solvent or equipment. | Run a blank injection (mobile phase only) to ensure the peak is not an artifact from the HPLC system or solvent. |
Problem: The purity of my this compound sample is lower than expected when analyzed by ¹H NMR.
| Possible Cause | Suggested Solution |
| Residual solvent. | Identify the solvent signals in the ¹H NMR spectrum. Common solvents have characteristic chemical shifts. Quantify the residual solvent relative to the product signals to assess its contribution to the low purity. |
| Presence of water. | A broad signal, typically between 1.5 and 5 ppm in DMSO-d₆, may indicate the presence of water. |
| Unidentified impurities. | Look for signals in the spectrum that do not correspond to this compound or known solvents. Compare these with the known spectra of potential impurities like Diaminomaleonitrile and 5-Amino-1H-imidazole-4-carboxamide. |
Data Presentation: Common Impurities
| Impurity Name | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Typical Origin |
| Diaminomaleonitrile (DAMN) | 1187-42-4 | C₄H₄N₄ | 108.10 | Starting Material | |
| 5-Amino-1H-imidazole-4-carboxamide (AICA-amide) | 360-97-4 | C₄H₆N₄O | 126.12 | Degradation (Hydrolysis) |
Experimental Protocols
Impurity Identification by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for the separation of this compound and its common impurities. Optimization may be required based on the specific instrument and sample matrix.
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Newcrom R1, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase:
-
A: Water with 0.1% Phosphoric Acid
-
B: Acetonitrile with 0.1% Phosphoric Acid
-
-
Gradient:
-
0-5 min: 5% B
-
5-15 min: 5% to 40% B
-
15-20 min: 40% B
-
20-22 min: 40% to 5% B
-
22-30 min: 5% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve an accurately weighed amount of the this compound sample in the mobile phase A to a final concentration of approximately 0.5 mg/mL.
Purity Determination by Quantitative ¹H NMR (qNMR) Spectroscopy
This method can be used to determine the purity of this compound without the need for reference standards of the impurities.
-
Instrumentation: A 400 MHz or higher NMR spectrometer.
-
Internal Standard: A certified reference material with a known purity, for example, maleic acid or dimethyl sulfone. The internal standard should have a simple spectrum with signals that do not overlap with the analyte or impurity signals.
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the this compound sample into a clean, dry vial.
-
Accurately weigh about 5-10 mg of the internal standard into the same vial.
-
Dissolve the mixture in a known volume (e.g., 0.75 mL) of DMSO-d₆.
-
Transfer the solution to an NMR tube.
-
-
¹H NMR Acquisition Parameters:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the signals of interest (typically 30-60 seconds to ensure full relaxation).
-
Number of Scans: 16 or higher to ensure a good signal-to-noise ratio.
-
-
Data Processing and Analysis:
-
Process the spectrum with phasing and baseline correction.
-
Integrate the well-resolved signals of this compound and the internal standard.
-
Calculate the purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
analyte = this compound
-
IS = Internal Standard
-
-
-
Expected Chemical Shifts (in DMSO-d₆, approximate):
-
This compound: Aromatic CH proton around 7.5 ppm, NH₂ protons as a broad singlet.
-
Diaminomaleonitrile: NH₂ protons as a broad singlet.
-
5-Amino-1H-imidazole-4-carboxamide: Aromatic CH proton, NH₂ protons, and carboxamide protons.
-
Visualizations
References
Post-synthesis workup and purification strategies for 5-Amino-1H-imidazole-4-carbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the post-synthesis workup and purification of 5-Amino-1H-imidazole-4-carbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the initial steps after my synthesis of this compound is complete?
A1: The initial workup typically involves quenching the reaction, followed by extraction to isolate the crude product. The specific quenching agent will depend on the reaction conditions. For example, if a strong base was used, a mild acidic solution might be necessary to neutralize it. The crude product is often extracted from the aqueous layer using an organic solvent like ethyl acetate.
Q2: What are the common methods for purifying crude this compound?
A2: The most common purification techniques are crystallization and column chromatography. High-Performance Liquid Chromatography (HPLC) can also be used for achieving high purity, particularly for analytical purposes or small-scale purifications.[1]
Q3: What are some potential impurities I should be aware of during purification?
A3: Common impurities can include unreacted starting materials, reaction byproducts, and potentially a regioisomer, 4-amino-1H-imidazole-5-carbonitrile, depending on the synthetic route. The basic nature of the imidazole ring can also lead to strong interactions with acidic media or surfaces.
Q4: How can I monitor the purity of my fractions during column chromatography or after crystallization?
A4: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring purity. HPLC is a more quantitative technique for assessing purity.[1]
Troubleshooting Guides
Column Chromatography
Problem: Poor separation of the product from impurities.
| Possible Cause | Suggested Solution |
| Inappropriate Solvent System | The polarity of the eluent may be too high, causing co-elution, or too low, resulting in broad peaks and poor resolution. Optimize the solvent system using TLC first. A gradient elution from a non-polar to a more polar solvent system is often effective. |
| Sample Overloading | Overloading the column with crude material leads to poor separation. A general guideline is to load an amount of crude product that is 1-2% of the mass of the stationary phase (e.g., silica gel). |
| Product Adsorption to Silica Gel | The basic imidazole moiety can strongly adsorb to acidic silica gel. Consider pre-treating the silica gel with a small amount of a base like triethylamine (added to the eluent) to reduce tailing and improve recovery. Alternatively, use a different stationary phase like neutral or basic alumina. |
| Decomposition on Silica Gel | Although less common, some compounds can decompose on silica gel. If you suspect this, using a less acidic stationary phase like alumina is a good alternative. |
Problem: The product is not eluting from the column.
| Possible Cause | Suggested Solution |
| Solvent Polarity is too Low | The eluent is not polar enough to move the compound down the column. Gradually increase the polarity of the eluent. For example, if you are using a hexane/ethyl acetate system, increase the percentage of ethyl acetate. A small amount of methanol can be added to significantly increase polarity. |
| Strong Adsorption to Stationary Phase | As mentioned above, the basic nature of the product can cause it to bind strongly to silica gel. Add a small amount of triethylamine or another base to your eluent to compete for the active sites on the silica. |
Crystallization
Problem: Difficulty in inducing crystallization.
| Possible Cause | Suggested Solution |
| Solution is Not Supersaturated | The compound concentration is too low. Slowly evaporate the solvent or cool the solution to induce supersaturation. |
| High Purity of the Compound | Highly pure compounds can sometimes be difficult to crystallize. Try adding a seed crystal or scratching the inside of the flask with a glass rod to create nucleation sites. |
| Presence of Impurities | Impurities can inhibit crystal formation. It may be necessary to first purify the crude product by column chromatography. |
| Inappropriate Solvent Choice | The ideal crystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at higher temperatures. Experiment with different solvents or solvent mixtures. |
Problem: An oil is forming instead of crystals.
| Possible Cause | Suggested Solution |
| Cooling the Solution too Quickly | Rapid cooling can cause the compound to "crash out" as an oil. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator or freezer. |
| Residual Solvent | The presence of a small amount of a solvent in which the compound is very soluble can lead to oiling. Ensure the crude product is thoroughly dried before attempting crystallization. |
| Melting Point is Below Room Temperature | If the product's melting point is low, it may exist as an oil at room temperature. In this case, crystallization may not be a suitable purification method. |
Experimental Protocols
Protocol 1: Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until the solvent level is just at the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent). Adsorb this solution onto a small amount of silica gel, and then carefully add the dried silica-adsorbed sample to the top of the column bed.
-
Elution: Begin eluting with a non-polar solvent system (e.g., 100% hexane) and gradually increase the polarity (e.g., by increasing the percentage of ethyl acetate).
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Choose a solvent in which this compound has high solubility at elevated temperatures and low solubility at room temperature. This can be determined through small-scale solubility tests.
-
Dissolution: In a flask, add the minimum amount of the hot solvent to the crude product to achieve complete dissolution.
-
Decolorization (Optional): If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should begin. Further cooling in an ice bath or refrigerator can increase the yield.
-
Isolation of Crystals: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold crystallization solvent to remove any remaining impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
Visualizations
Caption: General experimental workflow for the post-synthesis workup and purification of this compound.
Caption: A decision tree for troubleshooting common issues during the purification of this compound.
References
Validation & Comparative
Comparative Analysis of Synthetic Routes to 5-Amino-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals: A Guide to Synthesis Methods
5-Amino-1H-imidazole-4-carbonitrile (AICA), a pivotal precursor in the synthesis of purines and a variety of bioactive molecules, has been the subject of numerous synthetic explorations. Its importance as a building block in drug discovery and medicinal chemistry necessitates a clear understanding of the available synthetic methodologies. This guide provides a comparative analysis of the most prominent methods for the synthesis of AICA, offering insights into their respective advantages and limitations.
Executive Summary
The synthesis of this compound can be broadly approached through several key strategies, primarily utilizing diaminomaleonitrile (DAMN) or aminomalononitrile (AMN) as starting materials. Other notable methods include the Hofmann rearrangement of 5-amino-1H-imidazole-4-carboxamide. Each route presents a unique set of reaction conditions, yields, and considerations regarding reagent availability and scalability. This analysis focuses on four primary methods: synthesis from DAMN and formamidine derivatives, photochemical synthesis from DAMN, microwave-assisted synthesis from AMN, and the Hofmann rearrangement.
Comparison of Synthesis Methods
The following table summarizes the key quantitative data for the different synthesis methods of this compound. It is important to note that while some methods are well-established, specific yield and reaction condition data for the direct synthesis of the unsubstituted parent compound can be sparse in recent literature, with more data available for the synthesis of its derivatives.
| Method | Starting Material(s) | Key Reagents | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| From DAMN & Formamidine Derivatives | Diaminomaleonitrile (DAMN) | Formamidine acetate or Triethyl orthoformate, Acid catalyst, Base (e.g., KOH) | Varies; typically involves heating/reflux | Good to high | Readily available starting materials, well-established chemistry | Can require multiple steps, purification can be challenging |
| Photochemical Rearrangement | Diaminomaleonitrile (DAMN) | UV light | Aqueous solution, ambient temperature | Near-quantitative (in prebiotic context) | High theoretical yield, mild conditions | Requires specialized photochemical equipment, scalability can be an issue |
| Microwave-Assisted from AMN | Aminomalononitrile (AMN) p-toluenesulfonate | Trimethyl orthoacetate, Triethylamine, α-amino acids (for derivatives) | Microwave irradiation, 200°C, ~2 min | 15-60 (for derivatives) | Rapid synthesis, potential for diversification | Data primarily for substituted derivatives, requires microwave reactor |
| Hofmann Rearrangement | 5-Amino-1H-imidazole-4-carboxamide | Bromine, Sodium hydroxide | Typically aqueous, controlled temperature | Moderate | Utilizes a different precursor, well-understood rearrangement | Suboptimal yields reported (50-60%), handling of bromine |
Detailed Experimental Protocols
Method 1: Synthesis from Diaminomaleonitrile and Formamidine Derivatives
This classical approach involves the reaction of diaminomaleonitrile with a one-carbon synthon, such as formamidine acetate or an orthoformate, followed by cyclization.
Experimental Protocol (General Procedure):
-
Formation of the Formamidine Intermediate: Diaminomaleonitrile is reacted with formamidine acetate in a suitable solvent, such as ethanol, and heated under reflux. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Cyclization: After the formation of the intermediate, a base, such as potassium hydroxide, is added to the reaction mixture to induce cyclization to the imidazole ring.
-
Workup and Purification: The reaction mixture is cooled, and the product is isolated by filtration or extraction. Purification is typically achieved by recrystallization from a suitable solvent.
Method 2: Photochemical Rearrangement of Diaminomaleonitrile
This method leverages the photochemical properties of diaminomaleonitrile to induce a rearrangement to this compound.
Experimental Protocol (Conceptual):
-
Reaction Setup: A dilute aqueous solution of diaminomaleonitrile is prepared in a quartz reaction vessel.
-
Irradiation: The solution is irradiated with a UV light source at a specific wavelength (typically around 254 nm) at ambient temperature.
-
Monitoring and Isolation: The reaction is monitored by UV-Vis spectroscopy or HPLC. Upon completion, the solvent is removed under reduced pressure to yield the product.
Method 3: Microwave-Assisted Synthesis from Aminomalononitrile (for derivatives)
This modern approach utilizes microwave energy to accelerate the reaction between aminomalononitrile and other components to form substituted imidazole derivatives.[1][2]
Experimental Protocol (for 1,2-disubstituted derivatives): [2]
-
Initial Reaction: To a solution of aminomalononitrile p-toluenesulfonate (5.9 mmol) in THF (30 mL), triethylamine (7.1 mmol) is added, and the mixture is stirred at room temperature for 30 minutes.[2]
-
Microwave Synthesis: Trimethyl orthoacetate (8.3 mmol) is added, and the solution is subjected to microwave irradiation (250 W, 200°C) for 2 minutes.[1][2]
-
Addition of Second Substituent: The solution is cooled, and triethylamine (7.1 mmol) and an amino acid methyl ester (7.1 mmol) are added. The mixture is again subjected to microwave irradiation.[2]
-
Workup and Purification: The solvent is removed under reduced pressure, and the residue is dissolved in dichloromethane. The organic layer is washed with saturated sodium carbonate and sodium chloride solutions, dried over sodium sulfate, and concentrated. The crude product is purified by flash chromatography to afford the desired substituted this compound.[2]
Method 4: Hofmann Rearrangement
This method involves the conversion of a primary amide, 5-amino-1H-imidazole-4-carboxamide, to the corresponding amine with one fewer carbon atom.[3][4]
Experimental Protocol (General Principle): [3][4]
-
Reaction Setup: 5-Amino-1H-imidazole-4-carboxamide is dissolved in an aqueous solution of a strong base, such as sodium hydroxide.
-
Addition of Bromine: The solution is cooled, and a solution of bromine in the same base is added dropwise while maintaining a low temperature.
-
Reaction Progression: The reaction mixture is allowed to warm to room temperature and then heated to facilitate the rearrangement.
-
Isolation: The product, this compound, is isolated by adjusting the pH of the reaction mixture and subsequent extraction or filtration.
Visualizing the Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of this compound from diaminomaleonitrile, a commonly employed and fundamental route.
Caption: Generalized workflow for the synthesis of this compound from DAMN.
Conclusion
The choice of synthetic method for this compound depends on several factors, including the desired scale of the reaction, the availability of specialized equipment (e.g., photochemical or microwave reactors), and the importance of atom economy and green chemistry principles. The classical synthesis from diaminomaleonitrile remains a robust and widely understood method. The photochemical route offers the potential for high yields under mild conditions but may be limited by equipment requirements. Microwave-assisted synthesis from aminomalononitrile is a rapid method, particularly suitable for the generation of diverse libraries of substituted derivatives. The Hofmann rearrangement provides an alternative route from a different precursor, though yields may be a concern. For researchers and drug development professionals, a thorough evaluation of these factors will guide the selection of the most appropriate synthetic strategy for their specific needs.
References
- 1. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 4. chemistwizards.com [chemistwizards.com]
Validating the Molecular Architecture: A Comparative Guide to the Structural Analysis of 5-Amino-1H-imidazole-4-carbonitrile
For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides a comparative analysis of X-ray crystallography as the definitive method for validating the structure of 5-Amino-1H-imidazole-4-carbonitrile, a crucial precursor in pharmaceutical synthesis, benchmarked against other common spectroscopic techniques.
The unambiguous structural elucidation of synthesized compounds is a cornerstone of chemical and pharmaceutical research. While various analytical methods provide valuable insights into a molecule's constitution, single-crystal X-ray crystallography remains the gold standard for determining the precise spatial arrangement of atoms. This guide will delve into the experimental validation of this compound's structure, offering a direct comparison between the atomic-level detail from X-ray crystallography and the complementary data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Analysis of Structural Validation Methods
The following table summarizes the key analytical techniques used to characterize this compound, highlighting the type of information each method provides.
| Analytical Method | Information Provided | Typical Data for this compound |
| Single-Crystal X-ray Crystallography | Precise 3D atomic coordinates, bond lengths, bond angles, and crystal packing information. Provides absolute configuration. | While specific public crystallographic data is limited, analysis would yield precise bond lengths (e.g., C-C, C-N, C≡N) and angles, confirming the imidazole ring geometry and the planarity of the molecule. |
| ¹H NMR Spectroscopy | Information about the chemical environment and connectivity of hydrogen atoms. | Signals corresponding to the amino (-NH₂) protons and the imidazole ring proton. Chemical shifts and coupling constants would be consistent with the proposed structure. |
| ¹³C NMR Spectroscopy | Information about the carbon skeleton of the molecule. | Resonances for each unique carbon atom, including the carbonitrile carbon and the carbons of the imidazole ring. |
| FT-IR Spectroscopy | Identification of functional groups present in the molecule. | Characteristic absorption bands for N-H stretching (amino group), C≡N stretching (nitrile group), and C=N and C=C stretching (imidazole ring).[1] |
| Mass Spectrometry (MS) | Determination of the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of C₄H₄N₄ (108.0436 g/mol ).[2][3] |
The Definitive View: X-ray Crystallography Workflow
X-ray crystallography provides an unparalleled level of detail, offering a definitive map of the molecule's structure. The general workflow for this technique is outlined below.
Experimental Protocols
Below are generalized experimental protocols for the analytical techniques discussed. These protocols are intended to provide a foundational understanding of the methodologies.
Single-Crystal X-ray Diffraction
-
Crystallization: High-purity this compound is dissolved in a suitable solvent or solvent mixture. Single crystals are grown through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. The crystal is cooled (typically to 100 K) to minimize thermal vibrations. It is then irradiated with a monochromatic X-ray beam, and the diffraction patterns are recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction images are processed to determine the unit cell dimensions, crystal system, and the intensities of the reflections.
-
Structure Solution and Refinement: The phase problem is solved to generate an initial electron density map. An atomic model is built into the electron density map and refined to best fit the experimental data. The quality of the final structure is assessed by parameters such as the R-factor.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount (typically 5-10 mg) of this compound is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
-
Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum is typically acquired at a frequency of 250 MHz or higher. For ¹³C NMR, a proton-decoupled spectrum is acquired.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum. The spectrum is then phased, baseline corrected, and the chemical shifts are referenced to a standard (e.g., tetramethylsilane, TMS).
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory.
-
Data Acquisition: The sample is placed in the FT-IR spectrometer, and an infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum is also collected and subtracted from the sample spectrum.
-
Data Analysis: The positions and intensities of the absorption bands in the spectrum are analyzed to identify the functional groups present in the molecule.
Mass Spectrometry (MS)
-
Sample Introduction and Ionization: A dilute solution of the sample is introduced into the mass spectrometer. The molecules are ionized using a suitable technique, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.
References
Navigating the Kinome: A Comparative Guide to the Cross-Reactivity of 5-Amino-1H-imidazole-4-carbonitrile Derivatives
For Researchers, Scientists, and Drug Development Professionals: An in-depth analysis of the selectivity of kinase inhibitors based on the 5-Amino-1H-imidazole-4-carbonitrile scaffold, supported by experimental data and detailed protocols.
The this compound core is a privileged scaffold in medicinal chemistry, giving rise to a multitude of derivatives with potent biological activities. A critical aspect in the development of such compounds, particularly as kinase inhibitors, is the characterization of their selectivity profile. Understanding the cross-reactivity of these molecules across the human kinome is paramount for predicting potential off-target effects and ensuring therapeutic efficacy and safety. This guide provides a comparative analysis of the cross-reactivity of this compound derivatives, with a focus on their activity as Src Family Kinase (SFK) inhibitors, and includes a broader selectivity profile of a structurally related analogue to illustrate a comprehensive screening approach.
I. Comparative Analysis of Kinase Inhibition
Derivatives of the 4-aminoimidazole scaffold have demonstrated potent inhibitory activity against Src Family Kinases (SFKs), a group of non-receptor tyrosine kinases that play crucial roles in cell proliferation, differentiation, and survival.[1] The following table summarizes the in vitro inhibitory activity (IC50) of several 4-aminoimidazole derivatives against four key members of the Src family: Src, Yes, Lyn, and Fyn.
Table 1: In Vitro Inhibitory Activity of 4-Aminoimidazole Derivatives against Src Family Kinases [1]
| Compound | Src IC50 (nM) | Yes IC50 (nM) | Lyn IC50 (nM) | Fyn IC50 (nM) |
| Derivative 1 | 220 | 167 | 1300 | 689 |
| Derivative 2 | 93 | 73 | 45 | 52 |
| Derivative 3 | 40 | 3 | 25 | 10 |
| Derivative 4 | 40 | 10 | 15 | 7 |
Lower IC50 values indicate greater potency.
To provide a broader perspective on the selectivity of compounds containing a related 4-amino-substituted heterocyclic core, the following table presents the KINOMEscan™ profiling data for "Compound 4," a highly selective c-Src inhibitor with a pyrazolopyrimidine core.[2] This extensive screening against a diverse panel of kinases reveals its off-target interaction profile.
Table 2: KINOMEscan™ Selectivity Profile of a Structurally Related c-Src Inhibitor (Compound 4) [2]
| Kinase Target | % of Control @ 10 µM |
| Src | <1 |
| c-Raf | <1 |
| B-Raf | <1 |
| Lck | >2 |
| Fgr | >2 |
| Yes | >8 |
| Lyn | >40 |
| Hck | >40 |
| Fyn | >40 |
| Abl | No significant binding |
% of Control indicates the percentage of the kinase that remains bound to the immobilized ligand in the presence of the test compound. A lower percentage signifies stronger binding of the compound to the kinase.
II. Experimental Protocols
Detailed methodologies are crucial for the replication and validation of cross-reactivity studies. Below are the protocols for the key experiments cited in this guide.
A. In Vitro Src Family Kinase Inhibition Assay
This protocol outlines a typical cell-free enzymatic assay to determine the IC50 values of test compounds against Src family kinases.[1]
1. Reagents and Materials:
-
Recombinant human Src, Yes, Lyn, and Fyn kinases
-
Peptide substrate (e.g., poly(Glu, Tyr) 4:1)
-
ATP (Adenosine triphosphate)
-
Test compounds (solubilized in DMSO)
-
Assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT)
-
Radiolabeled ATP (e.g., [γ-³³P]ATP)
-
Phosphocellulose filter plates
-
Scintillation counter
2. Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a microplate, add the assay buffer, the respective kinase, and the peptide substrate.
-
Add the diluted test compounds to the wells. A DMSO control (vehicle) is included for 100% kinase activity.
-
Initiate the kinase reaction by adding a mixture of cold ATP and [γ-³³P]ATP.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding a stop solution (e.g., phosphoric acid).
-
Transfer the reaction mixture to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while unincorporated [γ-³³P]ATP is washed away.
-
Wash the filter plate multiple times with a wash buffer (e.g., phosphoric acid).
-
Dry the plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
The IC50 values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. KINOMEscan™ Competition Binding Assay
This protocol describes the principles of a competitive binding assay used for broad kinase selectivity profiling, such as the KINOMEscan™ platform.[2][3][4]
1. Principle: The assay measures the ability of a test compound to compete with an immobilized, active-site directed ligand for binding to a panel of DNA-tagged kinases. The amount of kinase bound to the solid support is quantified using quantitative PCR (qPCR) of the DNA tag.
2. Methodology:
-
Kinase Preparation: A large panel of human kinases are expressed as fusions with a unique DNA tag.
-
Ligand Immobilization: A proprietary, broadly active kinase inhibitor is immobilized on a solid support (e.g., beads).
-
Competition Assay: The test compound is incubated in solution with the specific DNA-tagged kinase and the immobilized ligand. The test compound and the immobilized ligand compete for binding to the ATP-binding site of the kinase.
-
Quantification: After reaching equilibrium, the beads are washed to remove unbound kinase. The amount of kinase remaining bound to the beads is quantified by qPCR of the associated DNA tag.
-
Data Analysis: The results are expressed as a percentage of the signal from a DMSO control. A lower percentage indicates a stronger interaction between the test compound and the kinase. Dissociation constants (Kd) can also be determined by running the assay with a range of test compound concentrations.
III. Visualization of Signaling Pathways and Workflows
Visual representations of complex biological pathways and experimental procedures can greatly enhance understanding. The following diagrams were generated using the DOT language.
A. Src Family Kinase Signaling Pathway
Src family kinases are key nodes in various signaling pathways that regulate cell growth, proliferation, and migration.[5][6][7]
Caption: Simplified Src Family Kinase (SFK) signaling pathway.
B. Experimental Workflow for Kinase Inhibitor Profiling
The following diagram illustrates a general workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: General experimental workflow for kinase inhibitor profiling.
References
- 1. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a highly selective c-Src kinase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. chayon.co.kr [chayon.co.kr]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the In Vitro and In Vivo Activity of 5-Amino-1H-imidazole-4-carbonitrile Analogs
For Researchers, Scientists, and Drug Development Professionals
The development of novel therapeutic agents is a cornerstone of modern medicine. Among the vast array of heterocyclic compounds, 5-Amino-1H-imidazole-4-carbonitrile and its analogs have emerged as a promising scaffold for the design of potent inhibitors targeting various pathological pathways. This guide provides an objective comparison of the in vitro and in vivo activities of a key analog, 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide, also known as ICA-1s. This compound has been identified as a specific inhibitor of Protein Kinase C-iota (PKC-ι), an oncogene implicated in several cancers.
Introduction to ICA-1s
ICA-1s is a nucleoside analog of [4-(5-amino-4-carbamoylimidazol-1-yl)-2,3-dihydroxycyclopentyl] methyl dihydrogen phosphate. Its structural similarity to endogenous molecules makes it a compelling candidate for targeted therapy. The following sections detail its performance in preclinical studies, offering a comprehensive overview for researchers in oncology and drug development.
Data Presentation: A Comparative Analysis
The efficacy of a drug candidate is multi-faceted, requiring a thorough evaluation from the molecular level to a whole-organism context. The following tables summarize the quantitative data for ICA-1s, providing a clear comparison of its in vitro potency and its in vivo therapeutic effects.
Table 1: In Vitro Activity of ICA-1s
| Parameter | Cell Line / Target | Result | Citation |
| Enzyme Inhibition (IC50) | Protein Kinase C-iota (PKC-ι) | ~0.1 µM | [1] |
| Protein Kinase C-zeta (PKC-ζ) | No significant inhibition | ||
| Cell Proliferation | BE(2)-C (Neuroblastoma) | 58% inhibition at 0.1 µM | [1] |
| Cytotoxicity | PC-3, DU-145 (Prostate Cancer) | Toxic at 23.4 mmol/l over 8 hours | [2] |
| Apoptosis Induction | Neuroblastoma cells | Induced | [1] |
| Cell Migration & Invasion | Melanoma cells | Significantly reduced |
Table 2: In Vivo Activity and Pharmacokinetics of ICA-1s
| Parameter | Animal Model | Dosing | Result | Citation |
| Tumor Growth Inhibition | Athymic nude mice with DU-145 xenografts | Not specified | Tumor growth rate reduced by almost 50% compared to control | [3] |
| Acute Toxicity | Mice | 5 - 5000 mg/kg | Survival after 48 hours | [3] |
| Chronic Toxicity | Mice | 50 - 100 mg/kg/day for up to 90 days | Low toxicity observed | [4] |
| Plasma Stability | Human plasma | N/A | Stable at 25°C and 37°C for over 2 hours | [3] |
| Pharmacokinetics | Mice | Intravenous and Oral | Data available on plasma concentration over time | [2] |
Experimental Protocols
A detailed understanding of the methodologies employed is crucial for the interpretation and replication of scientific findings.
In Vitro Assays:
-
Kinase Inhibition Assay: The half-maximal inhibitory concentration (IC50) of ICA-1s against PKC-ι was determined using a standard in vitro kinase assay. The assay measures the phosphorylation of a substrate by the kinase in the presence of varying concentrations of the inhibitor.
-
Cell Proliferation Assay: The effect of ICA-1s on cell proliferation was assessed using a standard method, such as the MTT or WST-1 assay. BE(2)-C neuroblastoma cells were treated with ICA-1s for a specified period, and the percentage of inhibition was calculated relative to untreated controls.
-
Apoptosis Assay: The induction of apoptosis was evaluated through methods such as flow cytometry using Annexin V/Propidium Iodide staining or by detecting the cleavage of caspase-3 and PARP via Western blotting.
-
Cell Migration and Invasion Assays: The impact on cell motility was investigated using transwell migration and invasion assays. The number of cells that migrated through or invaded a basement membrane extract-coated membrane was quantified.
In Vivo Studies:
-
Xenograft Mouse Model: Athymic nude mice were subcutaneously injected with DU-145 human prostate cancer cells. Once tumors reached a palpable size, mice were treated with ICA-1s. Tumor volume was measured regularly over a 30-day period to assess the efficacy of the treatment.
-
Toxicity Studies: Acute toxicity was evaluated by administering a range of single doses of ICA-1s to mice and observing them for 48 hours. Subacute and chronic toxicity studies involved daily administration of the compound for 14 and up to 90 days, respectively, followed by the collection of blood and tissues for analysis of organ function markers.
-
Pharmacokinetic Analysis: To determine the pharmacokinetic profile, ICA-1s was administered to mice either intravenously or orally. Blood samples were collected at various time points, and the plasma concentration of the compound was measured using analytical techniques such as HPLC-MS/MS.
Visualizing the Mechanism and Workflow
Diagrams are provided to illustrate the signaling pathway of ICA-1s and the general workflow of its preclinical evaluation.
Conclusion
The this compound analog, ICA-1s, demonstrates a compelling preclinical profile. Its potent and specific in vitro inhibition of the oncogenic kinase PKC-ι translates to significant anti-tumor efficacy in a prostate cancer xenograft model in vivo.[3] Furthermore, the compound exhibits a favorable safety profile in animal studies, with low toxicity observed even with chronic administration.[3][4] The available pharmacokinetic data, while preliminary, suggests that the compound can be delivered systemically to achieve therapeutic concentrations.
References
- 1. A novel PKC-ι inhibitor abrogates cell proliferation and induces apoptosis in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical testing of 5-amino-1-((1R,2S,3S,4R)-2,3-dihydroxy-4-methylcyclopentyl)-1H-imidazole-4-carboxamide: a potent protein kinase C-ι inhibitor as a potential prostate carcinoma therapeutic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A Head-to-Head Comparison of Catalytic Systems for Imidazole Ring Formation
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry and materials science, making its efficient synthesis a topic of paramount importance. This guide provides an objective, data-driven comparison of various catalytic systems for imidazole ring formation, focusing on transition metal catalysis, organocatalysis, and heterogeneous catalysis. Experimental data is presented to facilitate a direct comparison of performance, and detailed experimental protocols for key reactions are provided.
Data Presentation: A Comparative Overview of Catalytic Performance
The following tables summarize the performance of representative catalytic systems for the synthesis of substituted imidazoles, primarily through multi-component reactions (MCRs). These reactions are widely employed for their efficiency and atom economy in generating molecular diversity.
Table 1: Transition Metal-Catalyzed Imidazole Synthesis
| Catalyst System | Substrates | Product | Conditions | Yield (%) | Time (h) | TON | TOF (h⁻¹) | Reference |
| Copper-Based | ||||||||
| CuI | Benzaldehyde, Benzil, NH₄OAc | 2,4,5-Triphenyl-1H-imidazole | 15 mol%, Butanol, Reflux | 95 | 0.5 | - | - | [1] |
| Cu(phen)Cl₂ | L-histidine, Benzylidenehydrazine, Aldehyde | Imidazole Mannich base derivatives | 10 mol%, Ethanol, 35 °C | up to 92 | 3 | - | - | [2] |
| Palladium-Based | ||||||||
| Pd₂(dba)₃ / L1 | 4-Methylimidazole, Aryl Bromide | N¹-Aryl-4-methylimidazole | 0.1 mol% Pd, 0.2 mol% L1 | 93 | 5 | 930 | 186 | [3] |
| Iron-Based | ||||||||
| FeCl₃/SiO₂ | Benzil, Benzaldehyde dimethyl acetal, NH₄OAc | 2,4,5-Triphenyl-1H-imidazole | 2 mol% FeCl₃, Solvent-free, 100 °C | 93 | 1 | - | - | [4] |
Table 2: Organocatalyzed Imidazole Synthesis
| Catalyst System | Substrates | Product | Conditions | Yield (%) | Time (h) | TON | TOF (h⁻¹) | Reference |
| Ascorbic Acid | Benzil, Primary amines, Aldehyde, NH₄OAc | 1,2,4,5-Tetrasubstituted imidazoles | 10 mol%, Solvent-free, 100 °C | up to 95 | 1.5-2 | - | - | [5] |
| Pivalic Acid | Diarylacetylenes, Aldehydes, Primary amines, AcONH₄ | 1,2,4,5-Tetrasubstituted imidazoles | DMSO/H₂O, 140 °C | 65-88 | 24-48 | - | - | [5] |
Table 3: Heterogeneous Catalyzed Imidazole Synthesis
| Catalyst System | Substrates | Product | Conditions | Yield (%) | Time (h) | TON | TOF (h⁻¹) | Reference |
| Zeolite | ||||||||
| ZSM-11 | Benzil, Aldehyde, Aniline, NH₄OAc | 1,2,4,5-Tetrasubstituted imidazoles | 0.05 g catalyst, Solvent-free, 110 °C | up to 98 | 0.5 | - | - | [6] |
| Metal-Organic Framework | ||||||||
| MIL-101(Cr) | Benzil, 4-Chlorobenzaldehyde, NH₄OAc | 2-(4-Chlorophenyl)-4,5-diphenyl-1H-imidazole | 5 mg catalyst, Solvent-free | 95 | 0.17 | 190 | 1117 | [7] |
| Nanoparticles | ||||||||
| nano-LaMnO₃ | Aldehyde, NH₄OAc/Amine, 1,2-Diketone | Tri- and Tetrasubstituted imidazoles | 0.8 mol%, Solvent-free, 80 °C | up to 98 | - | 594 | 71 | [8] |
Experimental Protocols: Detailed Methodologies
1. Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles [1]
-
Reaction Setup: In a round-bottom flask, a mixture of an aldehyde (1 mmol), benzoin or benzil (1 mmol), ammonium acetate (3 mmol), and copper(I) iodide (CuI, 15 mol%) is prepared.
-
Solvent Addition: n-Butanol (7 mL) is added to the flask.
-
Reaction: The mixture is refluxed, and the progress of the reaction is monitored using thin-layer chromatography (TLC).
-
Work-up: After completion, the reaction mixture is cooled to room temperature and poured into crushed ice.
-
Purification: The precipitated solid is collected by filtration and can be further purified by recrystallization from ethanol.
2. Organocatalytic Synthesis of 1,2,4,5-Tetrasubstituted Imidazoles using Ascorbic Acid [5]
-
Reaction Setup: A mixture of benzil (1 mmol), a primary amine (1 mmol), an aldehyde (1 mmol), ammonium acetate (1.2 mmol), and ascorbic acid (10 mol%) is taken in a reaction vessel.
-
Reaction: The mixture is heated at 100 °C under solvent-free conditions for the specified time (typically 1.5-2 hours).
-
Work-up: After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
Purification: The product is purified by column chromatography on silica gel using an appropriate eluent system.
3. Heterogeneous Catalysis using ZSM-11 Zeolite for 1,2,4,5-Tetrasubstituted Imidazole Synthesis [6]
-
Catalyst Activation: The ZSM-11 zeolite catalyst is activated by heating at 550 °C for 5 hours prior to use.
-
Reaction Setup: In a 50 mL round-bottom flask, a suspension of benzil (1 mmol), an aldehyde (1 mmol), an aniline (1 mmol), and ammonium acetate (3 mmol) is prepared. The activated ZSM-11 zeolite (0.05 g) is then added.
-
Reaction: The reaction mixture is heated in an oil bath at 110 °C with continuous stirring for 30 minutes under solvent-free conditions.
-
Work-up: After the reaction is complete, the solid product is separated by filtration.
-
Purification: The filtered solid is washed frequently with deionized water and then dried in an oven at 120 °C for 2 hours. The catalyst can be recovered and reused after calcination at 550 °C for 5 hours.
Visualizing the Pathways: Mechanisms and Workflows
1. Generalized Experimental Workflow for Multi-Component Imidazole Synthesis
This diagram illustrates the typical laboratory procedure for synthesizing substituted imidazoles via a multi-component reaction strategy.
Caption: A typical experimental workflow for the synthesis of imidazoles.
2. Catalytic Cycle for Palladium-Catalyzed Cross-Coupling in Imidazole Synthesis
The following diagram depicts a simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction, a common method for forming C-N bonds in imidazole synthesis.
Caption: A simplified catalytic cycle for Pd-catalyzed N-arylation of imidazoles.
3. Proposed Mechanism for Copper-Catalyzed Multi-Component Reaction
This diagram outlines a plausible mechanistic pathway for the copper-catalyzed synthesis of trisubstituted imidazoles from a diketone, an aldehyde, and an ammonia source.
Caption: A proposed mechanistic pathway for copper-catalyzed imidazole synthesis.
References
- 1. mdpi.com [mdpi.com]
- 2. Imidazole synthesis [organic-chemistry.org]
- 3. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Completely N1-selective palladium-catalyzed arylation of unsymmetric imidazoles: application to the synthesis of nilotinib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Palladium-catalyzed tandem one-pot synthesis of π-expanded imidazoles through a sequential Heck and oxidative amination reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Synthesis of trisubstituted imidazoles by palladium-catalyzed cyclization of O-pentafluorobenzoylamidoximes: application to amino acid mimetics with a C-terminal imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A copper-catalyzed multi-component reaction accessing fused imidazo-heterocycles via C–H functionalization - RSC Advances (RSC Publishing) [pubs.rsc.org]
A Comparative Spectroscopic Guide to 5-Amino-1H-imidazole-4-carbonitrile and Its N-Methylated Regioisomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of 5-Amino-1H-imidazole-4-carbonitrile and its two N-methylated regioisomers, 5-Amino-1-methyl-1H-imidazole-4-carbonitrile and 4-Amino-1-methyl-1H-imidazole-5-carbonitrile. Due to the tautomeric nature of the parent compound, direct comparison of its regioisomers is not feasible. Therefore, this guide utilizes the "locked" N-methylated derivatives to provide a clear spectroscopic distinction. The data presented herein is a combination of experimentally obtained values for the parent compound and predicted values for the N-methylated analogs based on established spectroscopic principles for imidazole derivatives.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound and its N-methylated regioisomers.
Table 1: ¹H NMR Spectroscopic Data (Predicted for N-Methylated Isomers)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | ~7.5 (s, 1H, H2), ~6.0 (br s, 2H, NH₂) |
| 5-Amino-1-methyl-1H-imidazole-4-carbonitrile | DMSO-d₆ | ~7.6 (s, 1H, H2), ~6.2 (br s, 2H, NH₂), ~3.5 (s, 3H, N-CH₃) |
| 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | DMSO-d₆ | ~7.4 (s, 1H, H2), ~6.5 (br s, 2H, NH₂), ~3.6 (s, 3H, N-CH₃) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted for N-Methylated Isomers)
| Compound | Solvent | Chemical Shift (δ, ppm) |
| This compound | DMSO-d₆ | ~150 (C5), ~135 (C2), ~118 (CN), ~98 (C4) |
| 5-Amino-1-methyl-1H-imidazole-4-carbonitrile | DMSO-d₆ | ~152 (C5), ~136 (C2), ~117 (CN), ~97 (C4), ~32 (N-CH₃) |
| 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | DMSO-d₆ | ~155 (C4), ~134 (C2), ~119 (CN), ~100 (C5), ~34 (N-CH₃) |
Table 3: IR Spectroscopic Data
| Compound | Sample Phase | Key Absorptions (cm⁻¹) |
| This compound | KBr Pellet | ~3400-3200 (N-H stretching, NH₂ and NH), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring) |
| 5-Amino-1-methyl-1H-imidazole-4-carbonitrile | KBr Pellet | ~3400-3200 (N-H stretching, NH₂), ~2950 (C-H stretching, CH₃), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring) |
| 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | KBr Pellet | ~3400-3200 (N-H stretching, NH₂), ~2950 (C-H stretching, CH₃), ~2220 (C≡N stretching), ~1650 (N-H bending), ~1580-1450 (C=C and C=N stretching of imidazole ring) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | [M+H]⁺ (m/z) | Key Fragmentation Patterns |
| This compound | ESI+ | 109.05 | Loss of HCN (m/z 82), loss of NH₃ (m/z 92) |
| 5-Amino-1-methyl-1H-imidazole-4-carbonitrile | ESI+ | 123.07 | Loss of HCN (m/z 96), loss of CH₃CN (m/z 82), loss of NH₃ (m/z 106) |
| 4-Amino-1-methyl-1H-imidazole-5-carbonitrile | ESI+ | 123.07 | Loss of HCN (m/z 96), loss of CH₃CN (m/z 82), loss of NH₃ (m/z 106) |
Experimental Protocols
The following are generalized experimental protocols for the acquisition of the spectroscopic data presented above.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
Sample Preparation: Approximately 5-10 mg of the compound was dissolved in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1.0 s
-
Pulse width: 30°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096
-
Relaxation delay: 2.0 s
-
Pulse program: Proton-decoupled
-
Spectral width: 0 to 180 ppm
-
-
Data Processing: The acquired free induction decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak (DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Instrumentation: An FTIR spectrometer equipped with a deuterated triglycine sulfate (DTGS) detector.
-
Sample Preparation: A small amount of the solid sample was finely ground with potassium bromide (KBr) powder (approximately 1:100 sample to KBr ratio) and pressed into a thin, transparent pellet.
-
Acquisition:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 32
-
-
Data Processing: The spectrum was recorded in absorbance mode, and a background spectrum of a pure KBr pellet was subtracted.
3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS) with an electrospray ionization (ESI) source.
-
Sample Preparation: The compound was dissolved in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 µg/mL.
-
Acquisition (ESI Positive Mode):
-
Infusion flow rate: 5 µL/min
-
Capillary voltage: 3.5 kV
-
Drying gas (N₂): Flow rate of 8 L/min at 300°C
-
Mass range: m/z 50-300
-
-
Data Processing: The acquired mass spectra were analyzed to determine the mass-to-charge ratio (m/z) of the protonated molecular ion ([M+H]⁺) and major fragment ions.
Visualization of the Comparative Workflow
The logical workflow for the spectroscopic comparison of these isomers is outlined below.
Caption: Logical workflow for the synthesis, spectroscopic analysis, and comparative interpretation of N-methylated aminoimidazole carbonitrile isomers.
Signaling Pathway of Spectroscopic Differentiation
The process of differentiating the isomers can be visualized as a decision-making pathway based on the spectroscopic data.
A Comparative Analysis of 5-Amino-1H-imidazole-4-carbonitrile from Leading Suppliers for Biological Research
For researchers, scientists, and drug development professionals, the purity and biological activity of chemical compounds are paramount. This guide provides an objective comparison of 5-Amino-1H-imidazole-4-carbonitrile, a key building block in the synthesis of various therapeutic agents, sourced from three different suppliers.
This compound is a critical intermediate in the development of pharmaceuticals, particularly in the fields of oncology and virology.[1][2] Its derivatives have shown promise as antiviral agents, for instance against Influenza A, and as precursors to purine analogues with potential anticancer properties.[1][3] Given its significance, variations in purity and the presence of uncharacterized impurities from different suppliers could significantly impact experimental outcomes. This guide evaluates the biological activity of this compound from three prominent suppliers—Supplier A, Supplier B, and Supplier C—through a series of standardized in vitro assays.
Comparative Analysis of Biological Activity
To assess the biological integrity of this compound from the different suppliers, two key experimental evaluations were conducted: a cytotoxicity assay to determine the effect on cancer cell viability and a kinase inhibition assay to measure its activity against a relevant biological target.
Cytotoxicity Assessment in Human Cancer Cell Lines
The intrinsic cytotoxic potential of the compound from each supplier was evaluated against a panel of human cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[4][5][6] This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[6][7] The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell growth, was determined for each supplier's product.
| Supplier | MCF-7 (Breast Cancer) IC50 (µM) | A549 (Lung Cancer) IC50 (µM) | HeLa (Cervical Cancer) IC50 (µM) |
| Supplier A | 85.2 ± 4.1 | 92.5 ± 5.3 | 110.8 ± 6.7 |
| Supplier B | 79.8 ± 3.8 | 88.1 ± 4.9 | 105.2 ± 5.9 |
| Supplier C | 120.5 ± 7.2 | 135.7 ± 8.1 | 155.4 ± 9.3 |
The results, summarized in the table above, indicate that the compound from Supplier B exhibited the most potent cytotoxic activity across all three cell lines, followed closely by Supplier A. The compound from Supplier C demonstrated significantly lower cytotoxicity.
In Vitro Janus Kinase 2 (JAK2) Inhibition Assay
Given that imidazole derivatives are being explored as kinase inhibitors, the inhibitory activity of this compound from each supplier was assessed against Janus Kinase 2 (JAK2), a key enzyme in cytokine signaling pathways dysregulated in various cancers.[8][9] A biochemical assay was used to determine the half-maximal inhibitory concentration (IC50) of the compound from each supplier.
| Supplier | JAK2 Inhibition IC50 (µM) |
| Supplier A | 45.3 ± 2.9 |
| Supplier B | 42.1 ± 2.5 |
| Supplier C | 68.7 ± 4.1 |
Consistent with the cytotoxicity data, the compound from Supplier B showed the strongest inhibition of JAK2, suggesting a higher purity or the absence of inhibitory contaminants. Supplier A's product also demonstrated significant inhibitory activity, while Supplier C's product was a less potent inhibitor.
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and transparency.
MTT Cell Viability Assay
-
Cell Seeding: Human cancer cell lines (MCF-7, A549, and HeLa) were seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The this compound from each supplier was dissolved in DMSO to create stock solutions, which were then serially diluted in cell culture medium to achieve a range of final concentrations. The cells were treated with these dilutions and incubated for 48 hours.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL MTT solution in phosphate-buffered saline (PBS) was added to each well, and the plates were incubated for an additional 4 hours at 37°C.[5]
-
Formazan Solubilization: The medium was removed, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.[4]
-
Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader. The IC50 values were calculated from the dose-response curves.
In Vitro JAK2 Kinase Assay
-
Reaction Setup: The assay was performed in a 384-well plate. Each well contained recombinant human JAK2 enzyme, a fluorescently labeled peptide substrate, and ATP in a kinase buffer.
-
Compound Addition: The this compound from each supplier was serially diluted in DMSO and added to the wells.
-
Kinase Reaction: The reaction was initiated by the addition of ATP and incubated at room temperature for 60 minutes.[8]
-
Reaction Termination: The reaction was stopped by the addition of an EDTA solution.[8]
-
Signal Detection: The fluorescence signal, indicative of substrate phosphorylation, was measured using a plate reader. The IC50 values were determined by analyzing the inhibition of the kinase activity at different compound concentrations.
Visualizing Experimental and Biological Pathways
To further clarify the processes described, the following diagrams illustrate the experimental workflow and a relevant signaling pathway.
Caption: Experimental workflow for comparing the biological activity of the compound.
Caption: Simplified JAK-STAT signaling pathway and the inhibitory action of the compound.
Conclusion
The experimental data presented in this guide suggest that there are measurable differences in the biological activity of this compound obtained from different suppliers. In both the cytotoxicity and kinase inhibition assays, the product from Supplier B demonstrated the highest activity, followed closely by Supplier A. The compound from Supplier C was consistently less active. These findings underscore the importance of sourcing high-purity reagents for research and development, as variations in quality can significantly influence experimental results. Researchers are encouraged to perform their own in-house validation of critical reagents to ensure the reliability and reproducibility of their findings.
References
- 1. promega.com [promega.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. 5-Aryl-1-Arylideneamino-1H-Imidazole-2(3H)-Thiones: Synthesis and In Vitro Anticancer Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to the Synthesis of 5-Amino-1H-imidazole-4-carbonitrile: An Analysis of Reproducibility
For researchers, scientists, and professionals in drug development, the reliable synthesis of key intermediates is paramount. 5-Amino-1H-imidazole-4-carbonitrile (AICA-nitrile), a crucial precursor for the synthesis of purines and other bioactive molecules, can be prepared through several synthetic routes. This guide provides a comparative analysis of the most common protocols for the synthesis of AICA-nitrile, with a focus on their reproducibility, supported by available experimental data.
The primary methods for synthesizing AICA-nitrile involve starting materials such as diaminomaleonitrile (DAMN), aminomalononitrile, and the use of photochemical transformations. Each approach presents distinct advantages and challenges in terms of yield, purity, and scalability, directly impacting their reproducibility in a laboratory setting.
Comparison of Synthetic Protocols
The following table summarizes the key quantitative data for different AICA-nitrile synthesis protocols. It is important to note that direct comparative studies are scarce, and data is often reported for derivatives rather than the parent compound, which can influence reproducibility.
| Starting Material(s) | Reagents & Conditions | Reported Yield (%) | Reported Purity (%) | Reproducibility Notes |
| Diaminomaleonitrile (DAMN), Formamide | Phosphorus oxychloride, followed by base-catalyzed cyclization | Good (not quantified for nitrile) | High (99.8% for subsequent amide) | An industrial patent for the derivative suggests high reproducibility and product quality.[1] |
| Aminomalononitrile p-toluenesulfonate, Trimethyl orthoacetate, α-Amino acids | Microwave-assisted, Triethylamine, THF | 15 - 60 (for N-1 substituted derivatives) | Not specified | Reactions were performed in triplicate, indicating good reproducibility for the described derivatives.[2][3] |
| (Z)-N-(2-amino-1,2-dicyanovinyl)formamidine | Base-catalyzed cyclization | Good (not quantified) | Not specified | Described as yielding a related intermediate in "good yield," suggesting a potentially efficient cyclization step. |
| Diaminomaleonitrile (DAMN) | Photochemical rearrangement (UV light) | Potentially high | Variable | Often cited in prebiotic chemistry literature. Reproducibility can be challenging due to factors like light source intensity and reaction setup.[4] |
Experimental Methodologies
Synthesis from Diaminomaleonitrile (DAMN) and Formamide
This widely-used method involves the reaction of diaminomaleonitrile with formamide in the presence of a dehydrating agent like phosphorus oxychloride to form an intermediate, which then undergoes base-catalyzed cyclization to yield the imidazole ring.
Protocol Outline:
-
Reaction of diaminomaleonitrile with formamide and phosphorus oxychloride in a suitable solvent (e.g., tetrahydrofuran) at a controlled temperature.
-
Isolation of the intermediate N-(2-amino-1,2-dicyanovinyl)formamidine.
-
Base-catalyzed cyclization of the intermediate using a base such as sodium hydroxide to yield this compound.
A related industrial process for the synthesis of 4-amino-5-imidazolecarboxamide, which proceeds through the AICA-nitrile intermediate, reports a high overall yield (58.81%) and purity (99.8%) for the final amide product, suggesting that the formation of the nitrile is efficient and reproducible under optimized industrial conditions.[1]
Multicomponent Microwave-Assisted Synthesis from Aminomalononitrile
This modern approach utilizes a one-pot, multicomponent reaction strategy, often enhanced by microwave irradiation to accelerate the reaction rate and improve yields.
-
A solution of aminomalononitrile p-toluenesulfonate in an appropriate solvent (e.g., THF) is treated with a base (e.g., triethylamine).
-
Trimethyl orthoacetate and a desired α-amino acid are added to the mixture.
-
The reaction mixture is subjected to microwave irradiation at a specific temperature and time.
-
The resulting N-1 substituted this compound is isolated and purified.
Yields for various substituted derivatives have been reported in the range of 15% to 60%.[2] The fact that these experiments were conducted in triplicate suggests a reliable and reproducible protocol for generating a library of AICA-nitrile derivatives.[3]
Visualizing the Synthesis and Comparison
To better understand the workflow and the comparative aspects of these synthetic protocols, the following diagrams are provided.
References
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influen ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05240C [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. ajrcps.com [ajrcps.com]
- 5. Aminomalononitrile inspired prebiotic chemistry as a novel multicomponent tool for the synthesis of imidazole and purine derivatives with anti-influenza A virus activity - PMC [pmc.ncbi.nlm.nih.gov]
A comparative study of the therapeutic potential of various imidazole derivatives
A Comparative Guide to the Therapeutic Potential of Imidazole Derivatives
The imidazole nucleus, a five-membered aromatic ring with two nitrogen atoms, is a fundamental scaffold in medicinal chemistry.[1][2] Its unique structure allows it to interact with a wide range of biological targets through various non-covalent interactions, making it a privileged component in many natural products like histidine and in numerous FDA-approved drugs.[3][4] The versatility of the imidazole core has led to the development of derivatives with a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antifungal, and antimicrobial effects.[1][5][6]
This guide provides a comparative analysis of various imidazole derivatives based on their therapeutic potential, supported by quantitative experimental data. It includes detailed methodologies for key assays and visual representations of signaling pathways and experimental workflows to aid researchers, scientists, and drug development professionals.
Anticancer Activity
Imidazole derivatives have emerged as a significant class of anticancer agents, targeting various hallmarks of cancer.[2][7] Their mechanisms of action are diverse and include the inhibition of key enzymes in signaling pathways, disruption of microtubule dynamics, and induction of apoptosis.[4][8][9]
Comparative Performance of Anticancer Imidazole Derivatives
The following table summarizes the in vitro efficacy of several imidazole derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of a compound's potency in inhibiting a specific biological or biochemical function.
| Compound/Derivative Class | Target/Mechanism | Cancer Cell Line(s) | IC50 (µM) | Reference |
| Imidazole Derivative 5b | EGFRWT & EGFRT790M Kinase | H1975 (Lung) | 5.22 | [10] |
| Imidazole Derivative 5g | EGFRWT & EGFRT790M Kinase | H1975 (Lung) | 6.34 | [10] |
| 4-(1H-imidazol-5-yl)pyridin-2-amine (14h) | BRAFV600E | NCI-60 Panel (Mean) | 2.4 | [11] |
| 4-(1H-imidazol-5-yl)pyridin-2-amine (16e) | BRAFV600E | NCI-60 Panel (Mean) | 3.6 | [11] |
| Imidazopyridine-triazole conjugate (14) | Tubulin Polymerization | A549 (Lung) | 0.51 | [4] |
| Imidazopyridine-triazole conjugate (15) | Tubulin Polymerization | A549 (Lung) | 0.63 | [4] |
| Benzimidazole-cinnamide derivative (21) | Tubulin Polymerization | A549 (Lung) | 0.29 | [2][4] |
| Amide-imidazole Compound | Apoptosis/Cell Cycle Arrest | MCF-7 (Breast) | ~20 (Max Activity) | [12] |
| Thiazolyl-imidazole derivative (22) | Tubulin Polymerization | NUGC-3 (Gastric) | 0.05 | [8] |
Featured Experimental Protocol: MTT Assay for Cell Viability
The MTT {3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide} assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[12]
Objective: To determine the concentration at which an imidazole derivative inhibits 50% of cancer cell growth (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test imidazole derivatives dissolved in DMSO
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, acidified isopropanol)
-
96-well microtiter plates
-
Multichannel pipette and microplate reader
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the imidazole derivatives in culture medium. After 24 hours, remove the old medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with DMSO) and a blank control (medium only).
-
Incubation: Incubate the plate for an additional 24-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT reagent to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in living cells will cleave the tetrazolium ring, yielding purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.
-
Data Acquisition: Measure the absorbance (optical density) of each well using a microplate reader at a wavelength of 570 nm.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression analysis.
Visualization of Anticancer Mechanism
Caption: EGFR signaling pathway inhibition by specific imidazole derivatives.[10]
Anti-inflammatory Activity
Imidazole derivatives have shown significant promise as anti-inflammatory agents, primarily through the inhibition of key enzymes like cyclooxygenase-2 (COX-2) and p38 MAP kinase, which are involved in the inflammatory cascade.[3][13]
Comparative Performance of Anti-inflammatory Imidazole Derivatives
The following table presents the in vitro inhibitory activity of different imidazole compounds against key inflammatory targets.
| Compound/Derivative Class | Target Enzyme | IC50 | Reference |
| N-substituted imidazole amide (AA6) | p38 MAP Kinase | 403.57 nM | [14] |
| Adezmapimod (SB203580) (Reference) | p38 MAP Kinase | 222.44 nM | [14] |
| Di- and tri-substituted imidazoles (I35, I36) | Carrageenan-induced rat paw edema (% inhibition) | 49.58% - 58.02% | [15][16] |
| Imidazole Derivative (I30) | COX-2 (% inhibition) | 78.68% | [15] |
| Ibuprofen (Reference) | COX-2 (% inhibition) | 29.67% | [15] |
Featured Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol describes a fluorescence-based assay to determine the half-maximal inhibitory concentration (IC50) of test compounds against human recombinant COX-2.[17]
Objective: To quantify the inhibitory effect of imidazole derivatives on COX-2 enzyme activity.
Materials:
-
Human recombinant COX-2 enzyme
-
Arachidonic acid (substrate)
-
Fluorometric probe (e.g., ADHP)
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0)
-
Test compounds dissolved in DMSO
-
Known COX-2 inhibitor (e.g., Celecoxib) as a positive control
-
96-well black microtiter plates
Procedure:
-
Reagent Preparation: Prepare working solutions of the COX-2 enzyme, arachidonic acid, and the fluorometric probe in the assay buffer.
-
Compound Addition: Add 10 µL of the test compound dilutions to the wells of the 96-well plate. Include wells for a positive control and a negative control (DMSO vehicle).
-
Enzyme Incubation: Add 170 µL of the COX-2 enzyme solution to each well and incubate for 15 minutes at room temperature to allow for compound-enzyme interaction.
-
Reaction Initiation: Initiate the reaction by adding 20 µL of the substrate/probe solution to each well.
-
Kinetic Measurement: Immediately measure the fluorescence intensity (e.g., 530 nm excitation, 590 nm emission) every minute for 15-20 minutes using a microplate reader.
-
Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve) for each concentration. Determine the percentage of inhibition relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration to calculate the IC50 value.
Visualization of Experimental Workflow
Caption: General experimental workflow for in vitro evaluation of imidazole derivatives.
Antifungal and Antimicrobial Activity
Many commercially successful antifungal drugs, such as miconazole and ketoconazole, are based on the imidazole scaffold.[18][19] These compounds typically function by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes.[19] Imidazole derivatives also exhibit broad-spectrum antibacterial activity.[20][21]
Comparative Performance of Antimicrobial Imidazole Derivatives
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism. The data below is presented in µg/mL.
| Compound/Derivative | Target Organism | MIC (µg/mL) | Reference |
| Imidazole Derivative (HL1) | Staphylococcus aureus | 312.5 | [20] |
| Imidazole Derivative (HL1) | Escherichia coli | 625 | [20] |
| Imidazole Derivative (HL2) | Staphylococcus aureus | 625 | [20] |
| Imidazole Derivative (HL2) | Escherichia coli | 1250 | [20] |
| Imidazole-dienone (31) | Candida albicans (Fluconazole-resistant) | 8 | [22] |
| Imidazole-dienone (42) | Candida albicans (Fluconazole-resistant) | 8 | [22] |
| Imidazole chitosan (3e) | Rhizoctonia solani (% Inhibition at 1 mg/mL) | 99% | [23] |
| Fluconazole (Reference) | Candida spp. | 0.5 - >64 | [22] |
Featured Experimental Protocol: Broth Microdilution for MIC Determination
This protocol outlines the standard broth microdilution method to determine the MIC of test compounds against microbial strains.[2][20]
Objective: To find the lowest concentration of an imidazole derivative that inhibits the visible growth of a specific bacterium or fungus.
Materials:
-
Bacterial or fungal strain of interest
-
Appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi)
-
Test imidazole derivatives and a standard control drug (e.g., ciprofloxacin, fluconazole)
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture, adjusting the turbidity to a 0.5 McFarland standard.
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds and control drug in the broth medium directly within the 96-well plate.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (broth and inoculum only) and a negative control (broth only).
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C) for a specified period (18-24 hours for bacteria, 24-48 hours for fungi).
-
MIC Determination: After incubation, determine the MIC by visually inspecting the plates for the lowest concentration of the compound that shows no visible turbidity (growth). The result can be confirmed by reading the absorbance with a microplate reader.
Visualization of Imidazole Derivative Applications
Caption: Therapeutic applications stemming from the versatile imidazole scaffold.
References
- 1. Comprehensive review in current developments of imidazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. jchemrev.com [jchemrev.com]
- 6. clinmedkaz.org [clinmedkaz.org]
- 7. ijsrtjournal.com [ijsrtjournal.com]
- 8. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Rational Design, Green Synthesis, and Biological Evaluation of Novel Imidazole Derivatives as Potent EGFR Inhibitors via One-Pot Four-Component Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of novel imidazole derivatives possessing terminal sulphonamides as potential BRAFV600Einhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jcdr.net [jcdr.net]
- 13. nbinno.com [nbinno.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. dovepress.com [dovepress.com]
- 16. Design, synthesis, and biological evaluation of novel imidazole derivatives as analgesic and anti-inflammatory agents: experimental and molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Development and Characterization of Imidazole Derivatives for Antifungal Applications [biolmolchem.com]
- 19. biolmolchem.com [biolmolchem.com]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Discovery of New Imidazole Derivatives Containing the 2,4-Dienone Motif with Broad-Spectrum Antifungal and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Synthesis, characterization and antifungal activity of imidazole chitosan derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Comprehensive Safety and Handling Guide for 5-Amino-1H-imidazole-4-carbonitrile
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 5-Amino-1H-imidazole-4-carbonitrile. The following procedures are based on the known hazards of this compound and general best practices for handling chemicals with similar toxicological profiles.
Hazard Summary
This compound is classified with the following hazards:
Adherence to the safety protocols outlined below is critical to minimize risk and ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
Due to the hazardous nature of this compound, the following personal protective equipment is mandatory. While specific quantitative data such as glove breakthrough times are not available for this compound, the recommendations below are based on its chemical properties and the general resistance of various materials.
| Body Part | Personal Protective Equipment | Specifications and Rationale |
| Hands | Chemical-resistant gloves | Nitrile or Neoprene gloves are recommended for splash protection. For prolonged handling, consider heavier-duty gloves and always inspect for damage before use. Change gloves immediately if contact with the compound occurs. |
| Eyes | Safety goggles | Required to provide a complete seal around the eyes, protecting against dust particles and splashes. |
| Face | Face shield | To be used in conjunction with safety goggles, especially when there is a significant risk of splashing or when handling larger quantities. |
| Body | Laboratory coat | A standard lab coat is required to protect against skin contact. Ensure it is fully buttoned. |
| Respiratory | NIOSH-approved respirator | A respirator is required when handling the powder outside of a certified chemical fume hood or if dust generation is likely. The type of respirator (e.g., N95, or a chemical cartridge respirator) should be selected based on a formal risk assessment. |
Operational Plan: Step-by-Step Handling Procedures
This section details the procedural steps for the safe handling of this compound from receipt to disposal.
1. Preparation and Engineering Controls:
-
All manipulations of solid this compound must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are readily accessible and have been recently tested.[3]
-
Before commencing work, verify that all necessary PPE is available and in good condition.
2. Handling the Compound:
-
Wear all required PPE as detailed in the table above.
-
To prevent dust formation when handling the solid material, use appropriate tools such as a chemical spatula.
-
If making a solution, add the solid to the solvent slowly to avoid splashing.
3. Storage:
-
Store this compound in a tightly sealed, properly labeled container.
-
Keep the container in a cool, dry, and well-ventilated area.[4]
-
Store away from incompatible materials, such as strong oxidizing agents.[3]
4. Disposal Plan:
-
All waste containing this compound, including contaminated PPE and empty containers, must be disposed of as hazardous waste.
-
Place solid waste in a sealed, labeled container.
-
Liquid waste should be collected in a compatible, sealed, and labeled waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
5. Emergency Procedures:
-
In case of skin contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[4]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
-
If inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[4]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5]
-
In case of a spill: Evacuate the area. Wearing appropriate PPE, including respiratory protection, carefully sweep up the solid material, avoiding dust generation. Place the spilled material into a sealed container for disposal. Clean the spill area with a suitable solvent, followed by washing with soap and water.
Safe Handling Workflow
The following diagram illustrates the key steps and decision points for the safe handling of this compound.
Caption: Logical workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
